FK888
Description
structure given in first source; a potent NK(1) receptor antagonist
Properties
IUPAC Name |
(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4/c1-38-23-30(29-14-8-9-15-32(29)38)35(43)40-22-28(41)20-33(40)34(42)37-31(36(44)39(2)21-24-10-4-3-5-11-24)19-25-16-17-26-12-6-7-13-27(26)18-25/h3-18,23,28,31,33,41H,19-22H2,1-2H3,(H,37,42)/t28-,31+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNKQTIJVFGCKQ-PDJGWCFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CC(CC3C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160680 | |
| Record name | FK 888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138449-07-7 | |
| Record name | FK 888 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138449-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FK 888 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138449077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-888 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ7B7BPD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FK888: A Deep Dive into its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK888 is a potent and selective dipeptide antagonist of the Tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP). By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades associated with neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide elucidates the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.
Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor
This compound functions as a high-affinity, selective, and competitive antagonist of the neurokinin-1 (NK1) receptor.[1][2] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and regulation of smooth muscle tone.
The mechanism of this compound involves its direct binding to the NK1 receptor, thereby preventing Substance P from binding and activating the receptor. This blockade inhibits the subsequent intracellular signaling pathways typically initiated by Substance P-NK1 receptor interaction.[3] this compound has demonstrated a significantly higher affinity for the human NK1 receptor compared to the rat NK1 receptor, highlighting a species-specific difference in its binding affinity.[3]
Signaling Pathway Blockade
The binding of Substance P to its G-protein coupled NK1 receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This compound, by blocking the initial binding of Substance P, prevents this entire downstream cascade.[3]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Species/Tissue | Value | Reference |
| Ki | Human NK1 Receptor | 0.69 nM | |
| Ki | Rat NK1 Receptor | 0.45 µM | [2] |
| Selectivity | Human vs. Rat NK1 Receptor | 320-fold | [3] |
Table 1: Binding Affinity of this compound for NK1 Receptors
| Assay | Species/Tissue | Parameter | Value | Reference |
| Substance P-induced Contraction | Isolated Guinea Pig Trachea | IC50 | 32 nM | |
| Electrically-evoked Tachykinin-mediated Contraction | Rabbit Iris Sphincter | pIC50 | 6.6 ± 0.08 | [4][5] |
| [Sar9,Met(O2)11]substance P-induced Contraction | Rabbit Iris Sphincter | pKB | 7.1 | [4] |
| Substance P-induced Contraction | Guinea Pig Isolated Ileum | pA2 | 9.29 | [2] |
| Phosphatidylinositol Hydrolysis Inhibition | CHO cells (human NK1 receptor) | pA2 | 8.9 | [3] |
Table 2: In Vitro Functional Antagonism by this compound
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from tissues expressing the NK1 receptor, such as guinea pig lung or rat brain cortex, or from cells engineered to express cloned human or rat NK1 receptors.[2][3]
-
Incubation: A fixed concentration of radiolabeled Substance P (e.g., [3H]-SP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-SP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Contraction Assay
This functional assay assesses the ability of this compound to inhibit the contractile response induced by an NK1 receptor agonist in an isolated tissue preparation.
Protocol:
-
Tissue Preparation: A smooth muscle tissue rich in NK1 receptors, such as the guinea pig trachea or ileum, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[2][6]
-
Transducer Connection: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an NK1 agonist (e.g., Substance P).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Post-Antagonist Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the IC50 (the concentration of this compound that causes a 50% inhibition of the maximal agonist response) or by calculating the pA2 value from a Schild plot, which provides a measure of the affinity of a competitive antagonist.[2][3]
In Vivo Models of Neurogenic Inflammation
These models evaluate the efficacy of this compound in blocking physiological responses mediated by NK1 receptor activation in a living organism.
Protocol (e.g., Substance P-induced Airway Constriction and Plasma Extravasation in Guinea Pigs):
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used.[1]
-
Drug Administration: this compound is administered either intravenously or orally prior to the challenge.[2]
-
Induction of Response: Substance P is administered intravenously to induce bronchoconstriction (measured as an increase in airway resistance) and plasma extravasation (quantified by measuring the leakage of a vascular tracer like Evans blue dye into the airway tissue).[1][6]
-
Measurement of Effect: The inhibitory effect of this compound on the Substance P-induced responses is measured and compared to a vehicle-treated control group.
Selectivity Profile
This compound exhibits high selectivity for the NK1 receptor over other tachykinin receptor subtypes (NK2 and NK3).[1][2] Studies have shown that concentrations of this compound required to inhibit NK2 or NK3 receptor-mediated responses are at least 10,000 times greater than those needed to block NK1 receptor-mediated effects.[2] Furthermore, this compound has been shown to be devoid of activity at other receptors, such as cholinergic and adrenergic receptors, and does not induce non-specific effects like histamine release from mast cells.[4]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the NK1 receptor. Its mechanism of action, centered on the blockade of Substance P-mediated signaling, has been extensively validated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of the pharmacological profile of this compound, making it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. While it has been investigated in the context of respiratory diseases, its specific mechanism of action suggests potential therapeutic applications in other conditions where neurogenic inflammation plays a key role.[1]
References
- 1. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NK1 Receptor Binding Affinity of FK888
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of FK888, a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis. This compound has been a valuable pharmacological tool for elucidating the roles of the NK1 receptor.
This document details the quantitative binding affinity of this compound, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the NK1 receptor has been determined across various species and experimental conditions. The following table summarizes key quantitative data, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and pA2/pKB values, which are measures of antagonist potency.
| Parameter | Value | Species/Tissue | Assay Type | Reference(s) |
| Ki | 0.69 nM | Guinea-pig lung membranes | [3H]-Substance P Competition Binding | [1] |
| Ki | 0.45 µM | Rat brain cortical synaptic membranes | [3H]-Substance P Competition Binding | [1] |
| Ki | 0.69 nM | Human NK1 Receptor (expressed in COS-7 cells) | Displacement Analysis | [2] |
| IC50 | 32 nM | Guinea-pig isolated trachea | Inhibition of Substance P-induced contraction | |
| pA2 | 9.29 | Guinea-pig isolated ileum | Inhibition of Substance P-induced contraction | [1] |
| pA2 | 8.9 | Chinese hamster ovary cells (expressing human NK1 receptor) | Schild analysis of phosphatidylinositol hydrolysis inhibition | [2] |
| pKB | 7.1 | Rabbit iris sphincter | Inhibition of [Sar9,Met(O2)11]substance P-induced contractions | |
| pIC50 | 6.6 | Rabbit iris sphincter | Inhibition of electrically-evoked tachykinin-mediated contractions |
Note: The affinity of this compound for the human NK1 receptor is reported to be 320-fold higher than for the rat NK1 receptor, highlighting a significant species difference in its binding affinity.[2]
Experimental Protocols
The characterization of this compound's binding affinity relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Substance P) for binding to the NK1 receptor.
a. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., guinea-pig lung, rat brain cortex, or CHO cells expressing human NK1 receptor).
-
Radioligand: [3H]-Substance P.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Substance P, and varying concentrations of this compound.
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Substance P-Induced Phosphatidylinositol (PI) Hydrolysis
This assay measures the ability of this compound to antagonize the functional response of the NK1 receptor, which, upon activation, couples to Gq protein and stimulates the hydrolysis of phosphatidylinositol.
a. Materials and Reagents:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
[3H]-myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.
-
Substance P.
-
This compound.
-
Dowex Anion-Exchange Resin.
b. Procedure:
-
Cell Culture and Labeling: Culture the CHO-hNK1 cells and label them overnight with [3H]-myo-inositol.
-
Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of Substance P in the presence of LiCl.
-
Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.
-
Chromatography: Separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the concentration of Substance P in the presence and absence of this compound. A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's potency. A slope of the regression line close to 1 suggests competitive antagonism.[2]
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The NK1 receptor is a class A G protein-coupled receptor that primarily signals through the Gαq pathway. Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for NK1 Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the NK1 receptor.
Caption: Experimental Workflow for Binding Affinity Determination.
References
An In-depth Technical Guide to the Chemical Structure and Properties of FK888
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with high affinity for the human receptor subtype. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its interaction with the NK1 receptor signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those focused on neurokinin receptor modulation.
Chemical Structure and Identification
This compound is a synthetic dipeptide derivative with a complex molecular architecture. Its systematic IUPAC name is (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide.[1] The molecule incorporates several key pharmacophoric features, including a substituted pyrrolidine ring, a naphthalen-2-ylalanine moiety, and a 1-methylindole-3-carbonyl group, which contribute to its high-affinity binding to the NK1 receptor.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide[1] |
| Molecular Formula | C₃₆H₃₆N₄O₄[1][2] |
| CAS Number | 138449-07-7[1][2] |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N3C--INVALID-LINK--C(=O)N(C)CC6=CC=CC=C6">C@@HO[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 588.7 g/mol [1] |
| XLogP3 | 4.6[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 8[1] |
| Topological Polar Surface Area | 94.9 Ų[1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[3] |
| Appearance | White to tan solid powder[4] |
| Storage | Store at -20°C[3] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the human NK1 receptor, acting as a competitive antagonist to the endogenous ligand, Substance P.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species/Assay |
| Ki (Binding Affinity) | 0.69 nM | Human NK1 Receptor[1][4] |
| Selectivity | 320-fold higher for human vs. rat NK1 receptor | [1][4] |
| IC₅₀ | 32 nM | Substance P-induced contraction of isolated guinea pig trachea[1][4] |
| pA₂ | 8.9 | Schild analysis of phosphatidylinositol hydrolysis in CHO cells expressing human NK1 receptor[5] |
| pKB | 7.1 | Competitive inhibition of [Sar⁹,Met(O₂)¹¹]substance P-induced contractions in rabbit iris sphincter[6] |
| pIC₅₀ | 6.6 | Inhibition of electrically-evoked, tachykinin-mediated contractile responses of the rabbit iris sphincter[6] |
Signaling Pathway
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
In Vitro: Substance P-Induced Contraction of Isolated Guinea Pig Trachea
This assay is a classical method to evaluate the potency of NK1 receptor antagonists.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into spiral strips or rings.
-
Organ Bath Setup: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The tissues are connected to isometric force transducers to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.
-
Assay Procedure:
-
A cumulative concentration-response curve to Substance P is established to determine the baseline contractile response.
-
The tissues are washed and allowed to return to baseline.
-
Tissues are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to Substance P is then generated in the presence of this compound.
-
-
Data Analysis: The contractile responses are measured as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine or KCl). The IC₅₀ value for this compound is calculated by determining the concentration that causes a 50% inhibition of the maximal Substance P-induced contraction.
In Vivo: Substance P-Induced Airway Constriction in Guinea Pigs
This in vivo model assesses the efficacy of this compound in a more physiologically relevant setting.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). A tracheal cannula is inserted for artificial ventilation, and a jugular vein catheter is implanted for drug administration.
-
Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure and airflow.
-
Experimental Protocol:
-
A baseline of airway mechanics is established.
-
Substance P is administered intravenously to induce bronchoconstriction, and the changes in airway resistance and compliance are recorded.
-
After the response returns to baseline, animals are treated with this compound (administered intravenously or orally) or vehicle.
-
Following a pre-determined time, the Substance P challenge is repeated.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the magnitude of the Substance P-induced bronchoconstriction before and after this compound administration. The ED₅₀ (the dose required to produce 50% of the maximum inhibitory effect) can be calculated.
Radioligand Binding Assay for NK1 Receptor
This assay determines the binding affinity (Ki) of this compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor (e.g., from transfected CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Varying concentrations of this compound.
-
The prepared cell membranes.
-
Assay buffer.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity and selectivity for the human NK1 receptor make it a lead compound for the development of therapeutic agents targeting conditions such as pain, inflammation, and emesis. The detailed chemical, physical, and pharmacological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P-induced histamine release in tracheally perfused guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P induced hydrolysis of inositol phospholipids in guinea-pig ileum and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of substance P on the isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of FK888: A Deep Dive into its Discovery and Developmental Saga
For the attention of researchers, scientists, and drug development professionals, this technical guide illuminates the discovery, mechanism of action, and developmental history of FK888, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist. This document provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: The Quest for Substance P Antagonists
Substance P (SP), an eleven-amino acid neuropeptide, is a prominent member of the tachykinin family.[1][2] Its preferential binding to the neurokinin-1 (NK1) receptor initiates a cascade of physiological responses.[1][2] The SP/NK1R system is implicated in a wide array of biological processes, including the transmission of pain signals, inflammation, and the regulation of mood and emesis.[1][3] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research, with the goal of creating novel therapeutics for a range of conditions. One such antagonist that emerged from these efforts is this compound.
The Genesis of this compound: From Peptide Fragment to Potent Antagonist
The development of this compound originated from the chemical modification of a known substance P fragment, specifically (D-Pro4, D-Trp7,9,10, Phe11)SP4-11.[4] This strategic modification led to the creation of a dipeptide antagonist with high affinity and selectivity for the NK1 receptor.[4]
Chemical Synthesis
While the seminal publications focus on the pharmacological activity, the synthesis of this compound, chemically known as N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide, would follow established solid-phase or solution-phase peptide synthesis methodologies. A generalized synthetic approach would involve:
-
Amino Acid Protection: Protection of the amino and carboxyl groups of the constituent amino acids (a modified proline and a naphthylalanine derivative).
-
Peptide Coupling: Stepwise coupling of the protected amino acids using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
Modification and Deprotection: Introduction of the specific chemical moieties that characterize this compound, followed by the removal of protecting groups to yield the final compound.
-
Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).
Pharmacological Profile: A Potent and Selective Antagonist
This compound has been characterized as a potent and selective competitive antagonist of the NK1 receptor.[4][5][6] Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays.
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative parameters defining the in vitro activity of this compound.
| Parameter | Species/Tissue | Value | Reference |
| Ki | Guinea-pig lung membranes | 0.69 ± 0.13 nM | [4] |
| Rat brain cortical synaptic membranes | 0.45 ± 0.17 µM | [4] | |
| Human NK1 receptor (cloned) | 0.69 nM | [7] | |
| pA2 | Guinea-pig isolated ileum | 9.29 | [4] |
| Human NK1 receptor (phosphatidylinositol hydrolysis) | 8.9 | [6] | |
| pIC50 | Rabbit iris sphincter (tachykinin-mediated contraction) | 6.6 ± 0.08 | [5] |
| IC50 | Guinea pig trachea (Substance P-induced contraction) | 32 nM | [7] |
Species Selectivity
A notable characteristic of this compound is its significant species selectivity. It exhibits a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[6][7] This highlights the importance of using appropriate animal models in the preclinical evaluation of this compound.
In Vivo Efficacy
In vivo studies have demonstrated the ability of this compound to inhibit substance P-induced effects. For instance, it has been shown to inhibit substance P-induced airway edema in guinea pigs following both intravenous and oral administration.[4]
Mechanism of Action: Competitive Antagonism of the NK1 Receptor
This compound exerts its effects by competitively binding to the NK1 receptor, thereby blocking the binding of substance P and preventing the initiation of downstream signaling pathways.[3][5][6]
Substance P / NK1 Receptor Signaling Pathway
The binding of substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FK 888 | NK1 Receptors | Tocris Bioscience [tocris.com]
FK888: A Selective Tachykinin NK1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FK888, a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, including Substance P (SP), are neuropeptides involved in a myriad of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] The NK1 receptor, the primary receptor for SP, has emerged as a significant therapeutic target for various conditions.[1][3] This document details the chemical properties, mechanism of action, and pharmacological profile of this compound. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to Tachykinins and the NK1 Receptor
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively.[5] SP exhibits the highest affinity for the NK1 receptor.[1][2]
The activation of the NK1 receptor by SP initiates a signaling cascade, primarily through the Gq/11 protein pathway.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This signaling pathway is integral to processes such as neurogenic inflammation, pain perception, and smooth muscle contraction.[3][8]
This compound: Chemical Properties and Mechanism of Action
This compound is a potent, competitive, and selective antagonist of the human NK1 receptor.[7] Its chemical name is N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide.[7]
Chemical Structure:
This compound exerts its antagonistic effect by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and subsequent activation of the downstream signaling cascade.[7] Schild analysis of its antagonism of SP-induced phosphatidylinositol hydrolysis yielded a pA2 value of 8.9 with a slope of 0.97, indicating a competitive mode of action.[7][12]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Cell Line/Tissue | Value | Reference(s) |
| Ki | Human | NK1 | Transfected COS-7 cells | 0.69 nM | [10][13][14] |
| pA2 | Human | NK1 | Transfected CHO cells | 8.9 | [7][12] |
| pKB | Rabbit | NK1 | Iris sphincter | 7.1 | [15] |
| IC50 (SP-induced contraction) | Guinea Pig | NK1 | Trachea | 32 nM | [10][13][14] |
| pIC50 (electrically-evoked contraction) | Rabbit | NK1 | Iris sphincter | 6.6 ± 0.08 | [15] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect Measured | Route of Administration | Effective Dose | Reference(s) |
| SP-induced plasma exudation | Guinea Pig | Inhibition of plasma extravasation in trachea and bronchi | Intravenous | ID50: 0.1 µmol/kg | [16] |
| Capsaicin-induced plasma extravasation | Guinea Pig | Inhibition of plasma extravasation in upper airways | Intranasal | 30 nmol/kg | [2] |
| Antigen-induced plasma extravasation | Guinea Pig | Inhibition of plasma extravasation in upper airways | Intranasal | 30 nmol/kg | [2] |
| Vagus nerve stimulation-induced plasma exudation | Guinea Pig | Inhibition of plasma exudation | Intravenous | More potent than FK224 | [16] |
| Cigarette smoke-induced plasma exudation | Guinea Pig | Inhibition of plasma exudation | Intravenous | More potent than FK224 | [16] |
| SP-induced airway constriction | Guinea Pig | Inhibition of bronchoconstriction | Intravenous & Oral | Effective | [10][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Assays
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing the human NK1 receptor (e.g., transfected CHO or COS-7 cells).[7][9]
-
Radioligand: [³H]-Substance P or ¹²⁵I-labeled [Lys³]-SP.[1][9]
-
Assay Buffer: HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[1][9]
-
Unlabeled Substance P and test compounds (e.g., this compound).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and Substance P.
-
In a microplate, combine the cell membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled Substance P (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[9]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[17]
-
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates, a downstream product of NK1 receptor activation.[7]
-
Materials:
-
Procedure:
-
Plate the NK1 receptor-expressing cells in a 96-well plate.
-
Label the cells by incubating them overnight with culture medium containing myo-[²-³H]inositol to incorporate it into membrane phospholipids.[1]
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a buffer containing LiCl for 30 minutes at 37°C to inhibit inositol monophosphatase.[1]
-
Add the test compound (this compound) at various concentrations and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Terminate the reaction by adding cold formic acid and incubating on ice.[1]
-
Isolate the accumulated [³H]inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Measure the radioactivity of the eluted fraction using a scintillation counter.
-
Determine the IC50 of the antagonist and perform a Schild analysis to determine the pA2 value.[7]
-
This assay measures the transient increase in intracellular calcium concentration following NK1 receptor activation.
-
Materials:
-
Procedure:
-
Plate the NK1 receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate.[12]
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 45-60 minutes at 37°C.[12]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add the test compound (this compound) at various concentrations and incubate.
-
Add Substance P to stimulate the cells and immediately begin recording fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the antagonist on the agonist-induced calcium response.
-
This ex vivo assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.
-
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution.
-
Organ bath with an isometric force transducer.
-
Substance P and test compounds (e.g., this compound).
-
-
Procedure:
-
Isolate the trachea from a guinea pig and cut it into rings or prepare a tracheal tube.[13]
-
Mount the tracheal preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Pre-incubate the tissue with the test compound (this compound) at various concentrations.
-
Induce contraction by adding Substance P to the organ bath.
-
Record the isometric contraction using a force transducer.
-
Determine the inhibitory effect of the antagonist on the agonist-induced contraction and calculate the IC50.[13]
-
In Vivo Assays
This model evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit the leakage of plasma proteins from blood vessels induced by a neurogenic inflammatory stimulus.
-
Animals: Guinea pigs.[2]
-
Materials:
-
Procedure:
-
Anesthetize the guinea pig.
-
Administer the test compound (this compound) via the desired route (e.g., intravenous or intranasal).[2][16]
-
Inject Evans blue dye (which binds to albumin) or FITC-dextran intravenously as a marker for plasma extravasation.[2]
-
Administer the inflammatory stimulus (e.g., intravenous Substance P or intranasal capsaicin).[2][16]
-
After a set time, perfuse the animal to remove intravascular dye.
-
Dissect the tissue of interest (e.g., trachea, bronchi).
-
Extract the extravasated dye from the tissue using a suitable solvent (e.g., formamide for Evans blue).
-
Quantify the amount of extracted dye using a spectrophotometer or fluorometer.
-
Compare the amount of dye extravasation in treated versus control animals to determine the inhibitory effect of the compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tachykinin NK1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive NK1 receptor binding assay.
Caption: Experimental workflow for an in vivo plasma extravasation study.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human tachykinin NK1 receptor. Its competitive mechanism of action and demonstrated efficacy in various in vitro and in vivo models of inflammation and smooth muscle contraction make it an invaluable research tool. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers investigating the role of the NK1 receptor in health and disease and for those involved in the development of novel NK1 receptor antagonists. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will continue to elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of tachykinin NK1 receptors in plasma protein extravasation induced by tachykinins in the guinea pig upper airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of the substance P receptor-mediated calcium influx in cDNA transfected Chinese hamster ovary cells. A possible role of inositol 1,4,5-trisphosphate in calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurogenic inflammation in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. Neurogenic mechanisms in bronchial inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of FK888: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK888 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Introduction
This compound, with the chemical name N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide, is a dipeptide compound that has demonstrated high affinity and selectivity for the human tachykinin NK1 receptor.[1] Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are involved in a variety of physiological processes, and their modulation represents a key area of interest for therapeutic intervention. This compound's specific antagonism of the NK1 receptor, which is preferentially activated by the neuropeptide Substance P (SP), has been the subject of numerous in vitro and in vivo investigations.
Mechanism of Action
This compound functions as a competitive antagonist at the tachykinin NK1 receptor.[1][2] This has been demonstrated through its ability to inhibit the binding of [3H]-Substance P to guinea-pig lung membranes and rat brain cortical synaptic membranes in a competitive manner.[3] Furthermore, in functional assays, this compound produces a parallel shift in the dose-response curve for Substance P-induced phosphatidylinositol hydrolysis, a key downstream signaling event of NK1 receptor activation.[1] Schild analysis of this antagonism yielded a pA2 value of 8.9 with a slope of 0.97, further supporting a competitive mode of action.[1] this compound itself does not exhibit any stimulatory effect on phosphatidylinositol hydrolysis, confirming its antagonist properties.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various experimental models.
Table 1: Binding Affinity of this compound
| Receptor/Tissue | Species | Radioligand | Parameter | Value | Reference |
| NK1 Receptor (transfected COS-7 cells) | Human | [3H]-Substance P | Ki | 0.69 nM | [4][5] |
| NK1 Receptor (transfected COS-7 cells) | Rat | [3H]-Substance P | Ki | 220 nM | [1] |
| Guinea-pig lung membranes | Guinea Pig | [3H]-Substance P | Ki | 0.69 ± 0.13 nM | [3][6] |
| Rat brain cortical synaptic membranes | Rat | [3H]-Substance P | Ki | 0.45 ± 0.17 µM | [3][6] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Tissue/Cell Line | Species | Agonist | Parameter | Value | Reference |
| Phosphatidylinositol Hydrolysis | CHO cells expressing human NK1 receptor | Human | Substance P | pA2 | 8.9 | [1][7] |
| Contraction Inhibition | Isolated guinea pig trachea | Guinea Pig | Substance P | IC50 | 32 nM | [4][8][9] |
| Contraction Inhibition | Isolated guinea pig ileum | Guinea Pig | Substance P | pA2 | 9.29 (8.60-9.98) | [3][6] |
| Electrically-evoked Contraction Inhibition | Rabbit iris sphincter | Rabbit | Tachykinins | pIC50 | 6.6 ± 0.08 | [2] |
| Agonist-induced Contraction Inhibition | Rabbit iris sphincter | Rabbit | [Sar9,Met(O2)11]substance P | pKB | 7.1 | [2] |
Table 3: Selectivity Profile of this compound
| Receptor | Assay | Species | Activity | Reference |
| NK2 Receptor | Contraction of rat vas deferens by NKA | Rat | At least 10,000-fold less potent than at NK1 | [3][6] |
| NK3 Receptor | Contraction of rat portal vein by NKB | Rat | At least 10,000-fold less potent than at NK1 | [3][6] |
| Cholinergic Receptors | Electrically-evoked cholinergic response of rabbit iris sphincter | Rabbit | No effect (1 nM - 100 µM) | [2] |
| Sympathetic Receptors | Electrically-evoked sympathetic response of guinea-pig vas deferens | Guinea Pig | No effect (1 nM - 100 µM) | [2] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling and this compound Antagonism
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. This compound competitively binds to the NK1 receptor, preventing Substance P from initiating this signaling cascade.
Caption: NK1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound like this compound is the radioligand binding assay. This involves incubating a source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates) with a radiolabeled ligand (e.g., [3H]-Substance P) and varying concentrations of the unlabeled competitor compound (this compound). The amount of radioactivity bound to the receptors is then measured to determine the displacement of the radioligand by the competitor.
Caption: A generalized workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (Adapted from Fujii et al., 1992)
-
Receptor Source: Membranes from guinea-pig lung or rat brain cortical synaptic membranes.[3][6]
-
Radioligand: [3H]-Substance P.[3]
-
Procedure:
-
Tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended.[3]
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-Substance P and varying concentrations of this compound in a final volume of assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
The incubation is carried out at a specified temperature and for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.[3]
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Substance P (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
In Vitro Phosphatidylinositol Hydrolysis Assay (Adapted from Aramori et al., 1994)
-
Cell Line: Chinese Hamster Ovary (CHO) cells permanently expressing the human NK1 receptor.[1]
-
Procedure:
-
Cells are cultured and plated in multi-well plates.
-
The cells are labeled with [3H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.
-
After labeling, the cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Cells are then incubated with varying concentrations of this compound for a defined pre-incubation period.
-
Substance P is added to stimulate the NK1 receptors, and the incubation continues.
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.
-
The inhibitory effect of this compound on Substance P-induced phosphatidylinositol hydrolysis is determined, and parameters such as pA2 are calculated using Schild analysis.[1]
-
Isolated Tissue Contraction Assay (Adapted from Fujii et al., 1992)
-
Procedure:
-
A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a 95% O2 / 5% CO2 mixture.
-
The tissue is allowed to equilibrate under a resting tension.
-
To block cholinergic and prostaglandin-mediated effects, atropine and indomethacin are added to the bath.[3][6]
-
Cumulative concentration-response curves to Substance P are obtained in the absence and presence of increasing concentrations of this compound.
-
The contractile responses are recorded using an isometric transducer.
-
The antagonistic effect of this compound is quantified by determining the pA2 value from the parallel rightward shift of the Substance P concentration-response curves.[3][6]
-
In Vivo Activity
This compound has demonstrated efficacy in in vivo models. It has been shown to inhibit SP-induced airway edema in guinea pigs following both intravenous and oral administration, indicating its potential for systemic activity.[3][4][6][8][9]
Conclusion
The data presented in this technical guide highlight this compound as a highly potent, selective, and competitive antagonist of the tachykinin NK1 receptor, with a particularly high affinity for the human receptor subtype. Its well-characterized pharmacological profile, supported by extensive in vitro and in vivo data, establishes it as a valuable research tool for investigating the physiological and pathophysiological roles of the NK1 receptor and as a lead compound in the development of novel therapeutics targeting this system.
References
- 1. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. FK 888 | NK1 Receptors | Tocris Bioscience [tocris.com]
FK888: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of FK888, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, as well as for the development of stable pharmaceutical formulations.
Solubility Data
This compound is a lipophilic molecule, and its solubility has been primarily characterized in organic solvents. The available quantitative solubility data is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 58.87 | 100 | [1][2] |
| Ethanol | 58.87 | 100 | [1][2] |
| DMSO | ≥13 | - | [3] |
Note: The molecular weight of this compound is approximately 588.7 g/mol .
Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)
While specific protocols for this compound are not publicly available, a standard and widely accepted method for determining kinetic solubility is the shake-flask method. This protocol is a general representation of how such an experiment would be conducted.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Incubation: Add a small volume of the this compound DMSO stock solution to a larger volume of PBS in a microcentrifuge tube to achieve a final desired concentration (e.g., 200 µM with 1% DMSO). Prepare in duplicate or triplicate.
-
Equilibration: Place the tubes in a thermomixer set to a specific temperature (e.g., 25°C or 37°C) and shake for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound. Alternatively, a filtration step using a low-binding filter plate can be used.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve of this compound in the same buffer/DMSO mixture should be used for accurate quantification.
Stability Data
The stability of this compound is crucial for ensuring its integrity during storage and experimental use. The available data primarily focuses on storage conditions and the physical stability of its amorphous form.
| Condition | Recommendation/Observation | Reference(s) |
| Long-term Storage | Store at -20°C for months to years. | [2][3][4] |
| Short-term Storage | Can be stored at 0-4°C for days to weeks. | [4] |
| Shipping | Stable for several weeks at ambient temperature during standard shipping. | [4] |
| Amorphous Form (Physical) | The amorphous form of this compound has a glass transition temperature (Tg) of 90°C. Aging the amorphous form below its Tg leads to structural relaxation, resulting in reduced water sorption. Unaged amorphous this compound is more prone to agglomeration when stored at elevated temperatures (70°C). |
Experimental Protocol: Forced Degradation Study
To establish the intrinsic stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol outlines a general approach based on ICH guidelines.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated photostability chamber
-
Calibrated oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound and add NaOH to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature. Neutralize before analysis.
-
Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 70°C). Also, test a solution of this compound under the same conditions.
-
Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting degradants.
Signaling Pathway and Experimental Workflow
This compound exerts its pharmacological effect by blocking the action of Substance P at the NK1 receptor. The binding of Substance P to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.
Caption: Substance P / NK1 Receptor Signaling Pathway.
A common experimental workflow to evaluate the antagonist activity of compounds like this compound involves measuring the inhibition of Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Caption: In Vitro NK1 Receptor Antagonist Assay Workflow.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.azregents.edu [experts.azregents.edu]
The Biological Activity of FK888: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] Developed through chemical modification of a substance P (SP) fragment, this compound has been instrumental in elucidating the physiological and pathological roles of the SP/NK1 receptor system. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor
This compound exerts its biological effects by competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous ligand, substance P.[2] This antagonism blocks the downstream signaling cascades typically initiated by SP activation of the NK1 receptor. The interaction is characterized by high affinity and selectivity for the NK1 receptor subtype over NK2 and NK3 receptors.
Substance P / NK1 Receptor Signaling Pathway and Inhibition by this compound
Substance P, upon binding to the Gq-protein coupled NK1 receptor, initiates a signaling cascade that leads to various cellular responses. This compound competitively inhibits this initial binding step.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Binding Affinity of this compound for NK1 Receptors
| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |
| Human | CHO cells | [³H]Substance P | 0.69 | [1] |
| Rat | Brain homogenates | [¹²⁵I]-Substance P | - | [3] |
Table 2: In Vitro Functional Antagonism of this compound
| Species | Tissue/Assay | Agonist | Parameter | Value | Reference |
| Guinea Pig | Isolated Trachea | Substance P | IC₅₀ (nM) | 32 | [1] |
| Rabbit | Iris Sphincter | [Sar⁹,Met(O₂)¹¹]substance P | pKₑ | 7.1 | [4] |
| Rabbit | Iris Sphincter | Electrically-evoked tachykinin release | pIC₅₀ | 6.6 ± 0.08 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize the biological activity of this compound.
[³H]-Substance P Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of this compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing NK1 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, and 0.1% BSA at pH 7.4.
-
Incubation: In a 96-well plate, combine the membrane preparation (approximately 5 µg of protein/well), a fixed concentration of [³H]-Substance P (e.g., 2 nM), and varying concentrations of this compound or unlabeled Substance P for competition.
-
Equilibration: Incubate the plate for 60 minutes at 25°C or for 3 hours at 4°C to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contraction Assay
This bioassay assesses the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[5][6]
-
Equilibration: Allow the tissue to equilibrate under a constant tension (e.g., 1 g) for a specified period.
-
Contraction Induction: Add Substance P to the organ bath in a cumulative or non-cumulative manner to induce concentration-dependent contractions.
-
Antagonist Incubation: In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a defined period before adding Substance P.
-
Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Construct concentration-response curves for Substance P in the absence and presence of this compound. Determine the pA₂ value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Phosphoinositide Hydrolysis Assay
This assay measures the ability of this compound to block Substance P-induced activation of phospholipase C and the subsequent production of inositol phosphates.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the NK1 receptor and label them overnight with myo-[³H]inositol to incorporate the radiolabel into membrane phosphoinositides.[7]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.[7]
-
Stimulation: Add varying concentrations of this compound, followed by a fixed concentration of Substance P, and incubate for a specific duration.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.
-
Detection: Quantify the amount of [³H]-inositol phosphates in each fraction by liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the Substance P-induced accumulation of inositol phosphates (IC₅₀).
In Vivo Biological Activities
The antagonist activity of this compound at the NK1 receptor translates to a range of biological effects in vivo. These studies are critical for understanding the therapeutic potential of targeting the SP/NK1R system.
Models of Emesis
NK1 receptor antagonists have demonstrated significant anti-emetic properties. In vivo models, such as cisplatin-induced emesis in ferrets, are used to evaluate this activity. This compound has been shown to be effective in such models, although often at higher doses compared to some other NK1 receptor antagonists, which may be related to its brain penetration properties.[2]
Models of Nociception and Neurogenic Inflammation
The SP/NK1R system is a key player in pain transmission and neurogenic inflammation. In vivo models, such as the induction of foot-tapping behavior in gerbils by an NK1 receptor agonist, are used to assess the central activity of antagonists.[2] this compound has been shown to inhibit these responses, indicating its potential as an analgesic and anti-inflammatory agent.
Clinical Significance and Future Directions
While specific clinical trial data for this compound is limited, the broader class of NK1 receptor antagonists has seen clinical success. For instance, aprepitant is an approved anti-emetic for chemotherapy-induced nausea and vomiting.[8] The extensive preclinical characterization of this compound has been invaluable in validating the NK1 receptor as a therapeutic target for a range of conditions, including pain, inflammation, and affective disorders. Future research may focus on optimizing the pharmacokinetic properties of this compound-like compounds to enhance their therapeutic utility.
References
- 1. rndsystems.com [rndsystems.com]
- 2. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]
Methodological & Application
FK888 Protocol for Cell Culture Experiments: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and highly selective non-peptide antagonist of the Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP).[1][2][3] The interaction between SP and NK1R is implicated in a multitude of physiological and pathophysiological processes, including inflammation, pain transmission, and the proliferation of certain cancer cells.[4][5][6] Consequently, this compound serves as a critical research tool for investigating the roles of the SP/NK1R signaling axis in various biological systems. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to antagonize SP-induced cellular responses.
Mechanism of Action
Substance P binding to the G-protein coupled receptor NK1R activates downstream signaling cascades. This primarily involves the Gq alpha subunit, which stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The NK1R can also couple to the Gs alpha subunit, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[4][7] These signaling events can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, influencing cellular processes like proliferation, migration, and cytokine production.[8] this compound acts as a competitive antagonist, binding to the NK1R and preventing SP-mediated activation of these intracellular signaling pathways.[4]
Data Presentation
The following tables summarize key quantitative data for this compound and Substance P in cell culture applications.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Guinea-pig lung membranes | 0.69 ± 0.13 nM | [1] |
| Rat brain cortical synaptic membranes | 0.45 ± 0.17 µM | [1] | |
| pA2 | Guinea-pig isolated ileum | 9.29 | [1] |
| Chinese hamster ovary cells (human NK1R) | 8.9 | [4] | |
| Selectivity | Human NK1R vs. Rat NK1R | 320-fold higher affinity for human | [2] |
Table 2: Effective Concentrations of Substance P in Cell Culture
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Keratinocytes | Cytokine Release | 10⁻⁵ M | Increased IL-1α, IL-1β, IL-8 | [9] |
| Human Keratinocytes | ICAM-1 Expression | 10⁻⁷ M - 10⁻⁵ M | Increased ICAM-1 expression | [9] |
| Endothelial Cells | Proliferation | 10⁻¹⁰ M - 10⁻⁸ M | Increased proliferation | [10] |
| Adult Neural Progenitor Cells | Proliferation | 0.1 µM | 52% increase in proliferation | [7] |
| Human Intervertebral Disc Cells | Cytokine Expression | Not specified | Increased IL-1β, IL-6, IL-8 | [1] |
Mandatory Visualizations
Caption: NK1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Inhibition of Substance P-Induced Cell Proliferation (WST-1 Assay)
This protocol details the measurement of cell proliferation in response to Substance P and its inhibition by this compound using a WST-1 assay.
Materials:
-
Target cells expressing NK1R (e.g., various cancer cell lines, endothelial cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Substance P (SP)
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
Gently aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of serum-free or low-serum (0.5-1% FBS) medium to each well.
-
Incubate for 12-24 hours to synchronize the cell cycle.
-
-
This compound Pre-incubation:
-
Prepare dilutions of this compound in serum-free/low-serum medium. A typical concentration range to test is 1 nM to 1 µM.
-
Aspirate the medium and add 90 µL of the this compound dilutions or vehicle control (medium with DMSO, if used as a solvent) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Substance P Stimulation:
-
Prepare a solution of Substance P in serum-free/low-serum medium at 10 times the final desired concentration (e.g., 1 µM for a final concentration of 100 nM).
-
Add 10 µL of the Substance P solution or vehicle control to each well.
-
Incubate for 24-72 hours at 37°C.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the control (untreated or vehicle-treated cells).
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Inhibition of Substance P-Induced Cell Migration (Scratch/Wound Healing Assay)
This protocol assesses the effect of this compound on the inhibition of SP-induced cell migration.
Materials:
-
Target cells expressing NK1R
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Substance P (SP)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the center of the monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 100 nM) or vehicle. Pre-incubate for 1 hour.
-
Add Substance P (e.g., 100 nM) to the appropriate wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width.
-
Compare the migration rates between the different treatment groups.
-
Protocol 3: Measurement of Substance P-Induced Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon SP stimulation and its inhibition by this compound.
Materials:
-
Target cells expressing NK1R
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Substance P (SP)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells onto black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
This compound Pre-incubation:
-
Add this compound to the desired final concentration (e.g., 100 nM) and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Using an automated injector, add Substance P to a final concentration of, for example, 100 nM.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Compare the peak fluorescence response in the presence and absence of this compound.
-
References
- 1. Substance P Receptor Antagonist Suppresses Inflammatory Cytokine Expression in Human Disc Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Substance P Enhances Skin Wound Healing In Vitro and In Vivo under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with FK888
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of FK888 for in vivo studies. This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The information provided herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and pharmacological properties of this compound.
Substance P/NK1 Receptor Signaling Pathway
Substance P (SP) is the preferred endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events that are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] The activation of the NK1 receptor by SP leads to the stimulation of Gq and Gs G-proteins.[4] This, in turn, activates downstream effector enzymes such as phospholipase C (PLC) and adenylyl cyclase.[4] Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5] These signaling events can modulate the activity of other receptors, such as the NMDA receptor, and influence various cellular processes.[5]
Caption: NK1 Receptor Signaling Cascade.
Recommended Dosages of this compound for In Vivo Studies
The following table summarizes the recommended dosages of this compound for in vivo studies based on published literature. It is important to note that the optimal dose may vary depending on the specific animal model, disease state, and experimental endpoint. Therefore, it is recommended to perform dose-response studies to determine the most effective dose for your specific application.
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Guinea Pig | Intravenous (i.v.) | 0.0063 - 1 mg/kg | Airway constriction and plasma extravasation | [6] |
| Guinea Pig | Intravenous (i.v.) | 0.1 - 2 µmol/kg | Nasal microvascular leakage | [7] |
| Guinea Pig | Oral | 4.2 - 9.5 mg/kg | Airway plasma extravasation | [6] |
| Rat | Intrathecal (i.t.) | Dose-dependent effects observed | Formalin-induced pain | [8] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in various animal models. These protocols are based on established methodologies and should be adapted to meet the specific requirements of your study and institutional animal care and use committee (IACUC) guidelines.
Intravenous (i.v.) Administration in Guinea Pigs
This protocol is designed for the systemic delivery of this compound to investigate its effects on various physiological parameters.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as specified in the literature)
-
Guinea pig restrainer
-
24-gauge or smaller intravenous catheter[9]
-
Sterile syringes and needles
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile and warmed to room temperature before administration.
-
Animal Restraint: Gently restrain the guinea pig using an appropriate method. The lateral saphenous vein is a common site for intravenous injection in guinea pigs.[10][11]
-
Site Preparation: Shave the fur over the lateral saphenous vein and disinfect the skin with 70% ethanol.
-
Catheter Insertion: Insert the intravenous catheter into the vein. A successful insertion will be indicated by a flash of blood in the catheter hub.
-
Administration: Slowly inject the this compound solution at a constant rate. The maximum injection volume should be in accordance with your IACUC-approved protocol.
-
Post-Administration Care: After injection, remove the catheter and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Oral Gavage in Guinea Pigs
This protocol describes the oral administration of this compound, which is suitable for assessing its oral bioavailability and efficacy.
Materials:
-
This compound
-
Vehicle suitable for oral administration
-
Flexible gavage needle appropriate for guinea pigs
-
Sterile syringes
Procedure:
-
Preparation of this compound Suspension/Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Animal Handling: Gently restrain the guinea pig in an upright position.
-
Gavage Administration: Carefully insert the gavage needle into the esophagus. A modified syringe gag can be used to prevent the guinea pig from biting the catheter.[12] Administer the this compound formulation slowly.
-
Confirmation of Delivery: Ensure the entire dose is delivered and observe the animal for any signs of distress or regurgitation.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Intrathecal (i.t.) Injection in Rats
This protocol is for the direct delivery of this compound to the spinal cord, which is particularly useful for studying its effects on nociception.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for exposing the intrathecal space
-
Hamilton syringe with a 30-gauge or smaller needle
-
Stereotaxic frame (optional)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the surgical area over the lumbar spine.
-
Intrathecal Space Exposure: Make a small incision to expose the dura mater between the L5 and L6 vertebrae.
-
Injection: Carefully insert the needle into the intrathecal space. A slight tail-flick reflex may be observed upon successful entry. Inject the this compound solution slowly over a defined period. The typical injection volume for rats is 5-10 µL.[13]
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia in a warm, clean environment.
-
Post-Operative Care: Administer analgesics as per your IACUC protocol and monitor the animal for any neurological deficits or signs of distress.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of this compound in a pain model.
References
- 1. apexbt.com [apexbt.com]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of NK1 receptor antagonists (FK224 and this compound) on agonist- and antigen-induced nasal microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of intrathecal this compound, a novel dipeptide NK1 receptor antagonist, on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. awionline.org [awionline.org]
- 13. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FK888 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and affective disorders. As such, this compound is a valuable tool for preclinical research in animal models to investigate the therapeutic potential of NK1 receptor antagonism. This document provides detailed application notes and protocols for the administration of this compound via various routes in common laboratory animal models.
Data Presentation: Quantitative Administration Parameters
The following tables summarize key quantitative data for the administration of this compound and general guidelines for common administration routes in animal models.
Table 1: this compound Intrathecal Administration in Rats
| Parameter | Value | Animal Model | Source |
| Dosage | Dose-dependent | Sprague-Dawley Rats | [1] |
| Vehicle | Not explicitly stated; likely artificial cerebrospinal fluid or saline | Sprague-Dawley Rats | [1] |
| Concentration | Not explicitly stated | Sprague-Dawley Rats | [1] |
| Volume | Not explicitly stated | Sprague-Dawley Rats | [1] |
| Timing | 10 minutes before experimental insult | Sprague-Dawley Rats | [1] |
Table 2: General Guidelines for Intravenous (IV) Administration in Rodents
| Parameter | Mouse | Rat | Source |
| Needle Gauge | 27-30 G | 23-25 G | [2][3] |
| Max Bolus Volume | 5 mL/kg | 5 mL/kg | [4] |
| Max Infusion Rate | 4 mL/kg/hour | 4 mL/kg/hour | [4] |
| Common Vein | Lateral tail vein | Lateral tail vein, Jugular vein | [4] |
| This compound Dosage | Not specified in literature | Not specified in literature | |
| This compound Vehicle | General guidance: sterile, isotonic, pH-neutral solutions (e.g., saline, PBS). Avoid high concentrations of DMSO. | General guidance: sterile, isotonic, pH-neutral solutions (e.g., saline, PBS). Avoid high concentrations of DMSO. |
Table 3: General Guidelines for Intraperitoneal (IP) Administration in Rodents
| Parameter | Mouse | Rat | Source |
| Needle Gauge | 25-27 G | 23-25 G | [3] |
| Max Volume | < 10 mL/kg (e.g., 0.25 mL for a 25g mouse) | < 10 mL/kg (e.g., 2.5 mL for a 250g rat) | [3][5] |
| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant | [3][6] |
| This compound Dosage | Not specified in literature | Not specified in literature | |
| This compound Vehicle | General guidance: sterile, non-irritating solutions. Oily vehicles can be used for sustained release. | General guidance: sterile, non-irritating solutions. Oily vehicles can be used for sustained release. |
Table 4: General Guidelines for Oral Gavage (PO) Administration in Rodents
| Parameter | Mouse | Rat | Source |
| Gavage Needle | 18-20 G, 1.5 inches with bulb tip | 16-18 G, 2-3 inches with bulb tip | |
| Max Volume | 10 mL/kg | 10 mL/kg | [5] |
| This compound Dosage | Not specified in literature | Not specified in literature | |
| This compound Vehicle | General guidance: aqueous solutions (e.g., water, saline, 0.5% methylcellulose) or suspensions in oils (e.g., corn oil). | General guidance: aqueous solutions (e.g., water, saline, 0.5% methylcellulose) or suspensions in oils (e.g., corn oil). |
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound in Rats for Nociceptive Testing (Formalin Test)
This protocol is adapted from a study investigating the effects of intrathecally administered this compound on the formalin test in rats.[1]
1. Materials:
-
This compound
-
Vehicle (e.g., sterile, preservative-free saline or artificial cerebrospinal fluid)
-
Hamilton syringe (or similar microsyringe)
-
Intrathecal catheter (or direct lumbar puncture equipment)
-
Anesthesia (e.g., isoflurane)
-
Formalin solution (e.g., 5%)
-
Observation chambers
2. Animal Preparation:
-
Acclimatize male Sprague-Dawley rats to the housing facility for at least one week.
-
For chronic dosing, surgically implant an intrathecal catheter. For acute dosing, perform a direct lumbar puncture.
-
Anesthetize the rat using isoflurane.
3. Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Draw the this compound solution into the microsyringe.
-
If using a catheter, connect the syringe and infuse the solution slowly. If performing a direct puncture, carefully insert the needle into the subarachnoid space at the L4-L5 or L5-L6 intervertebral space and inject the solution.
-
Administer the injection 10 minutes prior to the formalin injection.
4. Formalin Test Procedure:
-
Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the number of flinching or licking events of the injected paw in two phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).
5. Data Analysis:
-
Compare the nociceptive behaviors between this compound-treated and vehicle-treated groups for both phases of the formalin test.
Protocol 2: General Protocol for Intravenous (IV) Administration in Mice
This protocol provides a general framework for IV administration. The specific dosage and vehicle for this compound are not defined in the available literature and should be determined by the researcher based on preliminary studies.
1. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Syringe (e.g., 1 mL)
-
Needle (27-30 G)
-
Mouse restrainer
-
Heat lamp or warming pad
2. Animal and Drug Preparation:
-
Weigh the mouse to calculate the correct injection volume.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Dissolve this compound in the chosen sterile vehicle.
3. Administration Procedure:
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the injection site on the lateral tail vein with an alcohol wipe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a small flash of blood should be visible in the needle hub).
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 3: General Protocol for Intraperitoneal (IP) Administration in Rats
This protocol provides a general framework for IP administration. The specific dosage and vehicle for this compound are not defined in the available literature and should be determined by the researcher.
1. Materials:
-
This compound
-
Sterile vehicle
-
Syringe (e.g., 1-3 mL)
-
Needle (23-25 G)
2. Animal and Drug Preparation:
-
Weigh the rat to calculate the injection volume.
-
Dissolve or suspend this compound in the chosen sterile vehicle.
3. Administration Procedure:
-
Restrain the rat securely. One common method is to have a second person hold the rat with its back against their forearm, restraining the head and forelimbs with one hand and the hindlimbs with the other.
-
Tilt the rat's head downwards to move the abdominal organs cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[3]
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Aspirate to ensure no body fluids (urine, blood, intestinal contents) are drawn into the syringe.
-
If aspiration is clear, inject the solution.
-
Withdraw the needle smoothly.
Protocol 4: General Protocol for Oral Gavage (PO) Administration in Mice
This protocol provides a general framework for oral gavage. The specific dosage and vehicle for this compound are not defined in the available literature and should be determined by the researcher.
1. Materials:
-
This compound
-
Vehicle (e.g., water, corn oil)
-
Oral gavage needle (18-20 G with a bulbous tip)
-
Syringe (e.g., 1 mL)
2. Animal and Drug Preparation:
-
Weigh the mouse to calculate the administration volume.
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
3. Administration Procedure:
-
Restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.
-
Once the needle is in the stomach (the tip will be approximately at the level of the last rib), administer the solution.
-
Withdraw the gavage needle gently in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
This compound acts as an antagonist at the NK1 receptor, blocking the downstream signaling cascade initiated by Substance P.
References
- 1. Effects of intrathecal this compound, a novel dipeptide NK1 receptor antagonist, on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioscmed.com [bioscmed.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Utilizing FK888 to Interrogate Substance P Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various physiological and pathophysiological processes.[1][2] It exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] The activation of NK1R by SP triggers a cascade of intracellular signaling events, making the SP-NK1R pathway a critical target for therapeutic intervention in a range of disorders, including chronic pain, inflammation, and mood disorders.[1]
FK888 is a potent and selective non-peptide antagonist of the human NK1 receptor.[4][5][6] Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of substance P signaling. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in blocking substance P signaling in both in vitro and in vivo experimental settings.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the NK1 receptor.[4][7] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, substance P. This blockade inhibits the conformational changes in the NK1R that are necessary for the activation of downstream signaling pathways. The primary signaling cascade initiated by SP binding to NK1R involves the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] By preventing the initial binding of SP, this compound effectively abrogates this entire signaling cascade.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and inhibitory activity across different experimental systems.
Table 1: Binding Affinity (Ki) of this compound for NK1 Receptors
| Species/Tissue | Radioligand | Ki Value (nM) | Reference(s) |
| Human (recombinant) | [3H]-Substance P | 0.69 | [5][6][9] |
| Guinea-pig lung membranes | [3H]-Substance P | 0.69 ± 0.13 | [7] |
| Rat brain cortical synaptic membranes | [3H]-Substance P | 450 ± 170 | [7] |
Note: The significantly lower affinity for the rat NK1 receptor highlights the species selectivity of this compound, with a reported 320-fold higher affinity for the human receptor compared to the rat receptor.[4][5]
Table 2: Inhibitory Potency (IC50/pA2/pKB) of this compound
| Assay Type | Species/Cell Line | Parameter | Value | Reference(s) |
| Substance P-induced contraction | Isolated guinea pig trachea | IC50 | 32 nM | [5][9][10] |
| Phosphatidylinositol hydrolysis | CHO cells (human NK1 receptor) | pA2 | 8.9 | [4][11] |
| Electrically-evoked tachykinin-mediated contraction | Rabbit iris sphincter | pIC50 | 6.6 ± 0.08 | [12] |
| [Sar9,Met(O2)11]substance P-induced contraction | Rabbit iris sphincter | pKB | 7.1 | [12] |
| [3H]-Substance P binding | Guinea-pig ileum | pA2 | 9.29 | [7] |
IC50: The concentration of an inhibitor that reduces the response by 50%. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB: The negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the antagonism of substance P signaling by this compound.
In Vitro Assays
1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells or tissue homogenates expressing NK1 receptors (e.g., CHO or HEK293 cells transfected with human NK1R, or guinea-pig lung membranes).
-
Radioligand: [³H]-Substance P.
-
This compound.
-
Unlabeled Substance P (for determination of non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Substance P (at a concentration close to its Kd), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled Substance P (at a high concentration, e.g., 1 µM), 50 µL of [³H]-Substance P, and 150 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Substance P, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to block substance P-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing NK1 receptors (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Substance P.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the change in fluorescence over time.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Assay
1. Substance P-Induced Airway Constriction in Guinea Pigs
This in vivo model assesses the ability of this compound to inhibit the bronchoconstrictor effects of substance P.
Materials:
-
Guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Mechanical ventilator.
-
Aerosol delivery system.
-
Substance P.
-
This compound.
-
Equipment for measuring airway resistance and dynamic compliance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and tracheostomize. Mechanically ventilate the animal.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or oral) at a predetermined time before the substance P challenge.
-
Baseline Measurements: Record baseline airway resistance and dynamic compliance.
-
Substance P Challenge: Administer aerosolized substance P for a defined period.
-
Post-Challenge Measurements: Continuously monitor and record airway resistance and dynamic compliance for a set duration after the substance P challenge.
-
Data Analysis:
-
Calculate the maximum change in airway resistance and dynamic compliance from baseline for each animal.
-
Compare the responses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in the substance P-induced bronchoconstriction in the this compound-treated group indicates effective in vivo antagonism.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Substance P signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Substance P antagonist improves both obesity and asthma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Substance P in pig airways increases MUC5AC through an NF‐kβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Hi-Affi™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 11. Dual mechanism of phosphatidylinositol hydrolysis by substance P in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
FK888: A Potent and Selective Tool for Neurokinin-1 Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent, selective, and high-affinity dipeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Its high affinity for the human NK1 receptor, coupled with a significantly lower affinity for the rat NK1 receptor, makes it a valuable tool for studying species-specific differences in neurokinin signaling.[1][4] this compound acts as a competitive antagonist, making it an ideal compound for investigating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor.[4][5] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
The NK1 receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[6] Upon activation by Substance P, the NK1 receptor couples to Gq/11, initiating the phosphatidylinositol signaling pathway, which leads to the generation of inositol phosphates and diacylglycerol, and the subsequent mobilization of intracellular calcium.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₆N₄O₄ | [1] |
| Molecular Weight | 588.69 g/mol | [1] |
| CAS Number | 138449-07-7 | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at -20°C | [1] |
Pharmacological Profile
This compound exhibits high affinity and selectivity for the human NK1 receptor. Its binding affinity and functional antagonist activity have been characterized in various assays.
In Vitro Binding and Functional Data
| Parameter | Species/Tissue/Cell Line | Value | Reference |
| Ki | Human NK1 Receptor (COS-7 cells) | 0.69 nM | [1] |
| Ki | Rat NK1 Receptor (COS-7 cells) | 220 nM | [4] |
| Ki | Guinea-pig lung membranes ([³H]-SP displacement) | 0.69 ± 0.13 nM | [7] |
| Ki | Rat brain cortical synaptic membranes ([³H]-SP displacement) | 0.45 ± 0.17 µM | [7] |
| pA₂ | Guinea-pig ileum (SP-induced contraction) | 9.29 | [7] |
| pA₂ | Human NK1 Receptor (Phosphatidylinositol hydrolysis in CHO cells) | 8.9 | [4] |
| IC₅₀ | Guinea-pig trachea (SP-induced contraction) | 32 nM | [1][8] |
Key Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using a radiolabeled ligand.
Diagram of the Radioligand Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of substance P and bradykinin in the cough reflex and bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application of FK888 in Respiratory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). By blocking the action of Substance P, this compound offers a targeted therapeutic approach to mitigate neurogenic inflammation, bronchoconstriction, and airway hyperresponsiveness. These application notes provide a comprehensive overview of the use of this compound in preclinical respiratory disease models, including quantitative data on its efficacy and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound in various preclinical models of respiratory disease.
Table 1: In Vitro and In Vivo Efficacy of this compound on Airway Constriction
| Model System | Agonist | This compound Efficacy Metric | Value | Reference |
| Isolated Guinea Pig Trachea | Substance P (10⁻⁸ M) | IC₅₀ | 3.2 x 10⁻⁸ M | [1] |
| Isolated Guinea Pig Trachea | Neurokinin A (10⁻⁹ M) | IC₅₀ | 4.2 x 10⁻⁶ M | [1] |
| Anesthetized Guinea Pigs (i.v. admin) | Substance P (13.5 µg/kg) | ED₅₀ | 0.40 mg/kg | [1] |
| Anesthetized Guinea Pigs (local admin) | Substance P | ED₅₀ | 3.2 µg/kg | [1] |
| Anesthetized Guinea Pigs (local admin) | Neurokinin A | ED₅₀ | 190 µg/kg | [1] |
| Anesthetized Guinea Pigs (local admin) | Capsaicin | ED₅₀ | 550 µg/kg | [1] |
Table 2: In Vivo Efficacy of this compound on Airway Plasma Extravasation in Guinea Pigs
| Administration Route | Agonist | This compound Efficacy Metric | Value | Reference |
| Intravenous (i.v.) | Substance P (1.3 µg/kg) | ED₅₀ | 0.011 mg/kg | [1] |
| Intravenous (i.v.) | Neurokinin A (11 µg/kg) | ED₅₀ | 0.0063 mg/kg | [1] |
| Intravenous (i.v.) | Capsaicin (100 µg/kg) | ED₅₀ | 0.019 mg/kg | [1] |
| Oral | Substance P | ED₅₀ | 4.2 mg/kg | [1] |
| Oral | Neurokinin A | ED₅₀ | 5.9 mg/kg | [1] |
| Oral | Capsaicin | ED₅₀ | 9.5 mg/kg | [1] |
Table 3: Effect of an NK1 Receptor Antagonist on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) in a Mouse Model of Asthma
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Eosinophils (x10⁵) | Lymphocytes (x10⁵) |
| Control | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.00 | 0.00 ± 0.00 | 0.05 ± 0.01 |
| Asthma Model | 8.5 ± 1.1 | 1.5 ± 0.2 | 0.8 ± 0.2 | 5.5 ± 0.9 | 0.7 ± 0.1 |
| Asthma + NK1 Antagonist | 4.2 ± 0.6 | 1.4 ± 0.2 | 0.2 ± 0.1 | 2.1 ± 0.4 | 0.5 ± 0.1 |
Note: This table is illustrative of the expected effects of an NK1 receptor antagonist like this compound, based on published data for similar compounds in murine asthma models.
Signaling Pathways
The binding of Substance P to the NK1 receptor on various cells in the airways, including smooth muscle cells, endothelial cells, and immune cells, triggers a cascade of intracellular signaling events that contribute to the pathophysiology of respiratory diseases. This compound, by blocking this initial binding, prevents these downstream effects.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This model is used to study airway inflammation, hyperresponsiveness, and remodeling characteristic of asthma.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Aerosol delivery system (nebulizer and exposure chamber)
Protocol:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ in sterile saline.
-
On day 7, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA in sterile saline.
-
-
Aerosol Challenge:
-
Beginning on day 21, challenge the sensitized guinea pigs with aerosolized OVA (1% w/v in saline) for 5 minutes daily for 7 consecutive days.
-
Place the animals in a whole-body plethysmography chamber connected to an ultrasonic nebulizer.
-
-
This compound Administration:
-
Administer this compound or its vehicle to the guinea pigs at the desired dose and route (e.g., intraperitoneally or orally) 1 hour before each OVA challenge.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness:
-
24 hours after the final OVA challenge, perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counting (total and differential) and cytokine analysis.
-
Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., histamine or methacholine) using whole-body plethysmography.
-
Capsaicin-Induced Airway Plasma Extravasation in Guinea Pigs
This model is used to evaluate the effect of this compound on neurogenic inflammation, specifically the increase in vascular permeability in the airways.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Capsaicin
-
Evans blue dye
-
This compound
-
Vehicle for this compound
-
Anesthetic (e.g., pentobarbital sodium)
-
Formamide
Protocol:
-
Animal Preparation:
-
Anesthetize the guinea pigs with an appropriate anesthetic.
-
Cannulate the jugular vein for intravenous (i.v.) administration of drugs and dyes.
-
Cannulate the trachea for mechanical ventilation.
-
-
This compound Administration:
-
Administer this compound or its vehicle i.v. 5 minutes before the capsaicin challenge.
-
-
Induction of Plasma Extravasation:
-
Inject Evans blue dye (30 mg/kg) i.v. to label plasma albumin.
-
5 minutes after the dye injection, administer capsaicin (10 µg/kg, i.v.) to induce plasma extravasation.
-
-
Quantification of Plasma Extravasation:
-
5 minutes after the capsaicin challenge, perfuse the systemic circulation with saline to remove intravascular Evans blue.
-
Dissect the trachea and main bronchi.
-
Extract the Evans blue dye from the tissues by incubating them in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans blue dye using a standard curve.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for respiratory diseases characterized by neurogenic inflammation. Its potent and selective antagonism of the NK1 receptor effectively inhibits key pathological processes such as bronchoconstriction and plasma extravasation in relevant preclinical models. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other NK1 receptor antagonists in the context of respiratory medicine.
References
Application Notes and Protocols for FK888 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with a high affinity for the human NK1 receptor. The NK1 receptor and its endogenous ligand, substance P, are key players in nociceptive signaling, making them a significant area of interest in pain research. Substance P released from primary afferent neurons in response to noxious stimuli activates NK1 receptors on second-order neurons in the spinal cord, contributing to the transmission of pain signals.[1] Preclinical studies have shown that NK1 receptor antagonists can attenuate nociceptive responses, particularly in models of inflammatory and persistent pain.[1] this compound has been utilized in experimental models to investigate the role of the NK1 receptor in pain pathways.
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in pain research, including detailed protocols for relevant behavioral assays and a summary of available quantitative data.
Data Presentation
The following tables summarize the available quantitative data on the biological activity and efficacy of this compound. While extensive dose-response data in pain models is limited in the public domain, the provided information offers insights into its potency.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/Tissue | Assay | Value | Reference |
| Ki | Human | NK1 Receptor Binding | 0.69 nM | |
| IC50 | Guinea Pig Trachea | Substance P-induced Contraction | 32 nM | |
| ED50 | Guinea Pig | Substance P-induced Airway Constriction (i.v.) | 0.40 mg/kg | |
| ED50 | Guinea Pig | Substance P-induced Airway Plasma Extravasation (i.v.) | 0.011 mg/kg | [2] |
| ED50 | Guinea Pig | Neurokinin A-induced Airway Plasma Extravasation (i.v.) | 0.0063 mg/kg | [2] |
| ED50 | Guinea Pig | Capsaicin-induced Airway Plasma Extravasation (i.v.) | 0.019 mg/kg | [2] |
| ED50 | Guinea Pig | Substance P-induced Airway Plasma Extravasation (oral) | 4.2 mg/kg | [2] |
| ED50 | Guinea Pig | Neurokinin A-induced Airway Plasma Extravasation (oral) | 5.9 mg/kg | [2] |
| ED50 | Guinea Pig | Capsaicin-induced Airway Plasma Extravasation (oral) | 9.5 mg/kg | [2] |
Table 2: Efficacy of Intrathecal this compound in the Rat Formalin Test
| Pain Model | Species | Administration Route | Dosing | Observed Effect | Reference |
| Formalin Test | Rat | Intrathecal | Dose-dependent | Depression of Phase 2 flinching behavior | [1] |
Note: The specific dose-response data for the formalin test (e.g., number of flinches at different doses) is not detailed in the referenced abstract but is described as "dose-dependent".
Experimental Protocols
Detailed methodologies for key experiments in pain research involving this compound are provided below.
Formalin-Induced Inflammatory Pain Model
This model is widely used to assess analgesic efficacy against persistent inflammatory pain. It produces a biphasic nociceptive response: an initial acute phase (Phase 1) followed by a longer-lasting tonic phase (Phase 2).[1] this compound has been shown to be effective in attenuating the second phase of this response.[1]
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Observation chambers with transparent walls and a mirror placed at a 45-degree angle to allow clear observation of the animal's paws.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Animal Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecally, intraperitoneally) at a predetermined time before formalin injection (e.g., 10 minutes for intrathecal administration).[1]
-
Formalin Injection: Inject a standard volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Observation: Immediately after injection, place the animal back into the observation chamber and start the timer.
-
Data Collection: Record the number of flinches or the total time spent licking the injected paw. Observations are typically divided into two phases:
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 10-60 minutes post-injection.[1]
-
-
Data Analysis: Compare the nociceptive responses (flinching count or licking time) between the this compound-treated groups and the vehicle-treated control group for both phases.
Hot Plate Test for Thermal Nociception
The hot plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal enclosure (e.g., a bottomless Plexiglas cylinder).
-
Timer.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus, a measure of mechanical allodynia often associated with neuropathic and inflammatory pain.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated mesh platform with enclosures for individual animals.
Procedure:
-
Animal Acclimation: Place the animals in the enclosures on the mesh platform and allow them to acclimate for at least 30 minutes until exploratory behavior ceases.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for a few seconds.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If the animal withdraws its paw, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
The 50% withdrawal threshold can be calculated using the pattern of responses.
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: At predetermined time points after drug administration, re-evaluate the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment and between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of the NK1 receptor upon activation by Substance P and its inhibition by this compound.
Caption: NK1 Receptor Signaling Pathway in Nociception.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.
References
- 1. Effects of intrathecal this compound, a novel dipeptide NK1 receptor antagonist, on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of FK888 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor, with a high affinity for the human NK1 receptor.[1] It is a valuable tool in neuroscience and pharmacology research for investigating the role of Substance P and the NK1 receptor in various physiological and pathological processes, including pain, inflammation, and mood disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₆N₄O₄ | [1][2][3] |
| Molecular Weight | 588.69 g/mol | [3] |
| CAS Number | 138449-07-7 | [1][3] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | 58.87 mg/mL (100 mM) | [3] |
| Solubility in Ethanol | 58.87 mg/mL (100 mM) | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
-
Pre-weighing Preparation: Before handling the this compound powder, ensure that all necessary personal protective equipment (PPE), including gloves and a lab coat, is worn. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.89 mg of this compound (Molecular Weight: 588.69 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 5.89 mg of this compound.
-
Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.[1] For short-term storage, 0-4°C is acceptable for days to weeks.[1]
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its stability and activity.
-
Solid this compound: The solid powder should be stored in a dry, dark place at -20°C for long-term storage (months to years).[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
-
This compound Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When stored properly, the shelf life is greater than two years.[1]
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for the preparation of an this compound stock solution.
Signaling Pathway: NK1 Receptor Antagonism by this compound
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition by this compound.
References
Application Notes and Protocols for FK888 in Guinea Pig Tracheal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of FK888, a selective tachykinin NK1 receptor antagonist, on guinea pig tracheal tissue. The information is intended for researchers in pharmacology and drug development investigating respiratory responses.
Introduction
This compound is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor (also known as the substance P receptor). Tachykinins, such as substance P (SP) and neurokinin A (NKA), are neuropeptides involved in various physiological and pathological processes in the airways, including bronchoconstriction, plasma extravasation, and inflammation.[1][2] The guinea pig trachea is a well-established model for studying the effects of tachykinins and their antagonists due to the presence of functional NK1 and NK2 receptors in its smooth muscle.[3] this compound has been shown to inhibit SP-induced contractions of isolated guinea pig trachea, making it a valuable tool for investigating the role of the NK1 receptor in airway smooth muscle function.[1]
Signaling Pathway of Tachykinins in Guinea Pig Trachea
Tachykinins like Substance P and Neurokinin A mediate their effects by binding to specific G-protein coupled receptors on the surface of tracheal smooth muscle cells. Substance P preferentially binds to the NK1 receptor, while Neurokinin A can act on both NK1 and NK2 receptors. Activation of these receptors initiates a signaling cascade leading to smooth muscle contraction. This compound selectively blocks the NK1 receptor, thereby inhibiting the downstream effects of Substance P.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related compounds in guinea pig airway studies.
Table 1: In Vitro Activity of this compound on Isolated Guinea Pig Trachea
| Compound | Agonist | Parameter | Value | Reference |
| This compound | Substance P | IC50 | 32 nM | |
| This compound | Neurokinin A (10⁻⁹ M) | Inhibition | Yes | [1] |
| This compound | Substance P (10⁻⁸ M) | Inhibition | Yes | [1] |
Table 2: In Vivo Activity of this compound in Guinea Pigs
| Compound | Stimulus | Effect Measured | ID50 Value | Reference |
| This compound | Substance P | Plasma Exudation (Lower Trachea) | 0.1 µmol/kg | [2] |
| This compound | Substance P | Plasma Exudation (Main Bronchi) | 0.1 µmol/kg | [2] |
| FK224 (Dual NK1/NK2 Antagonist) | Substance P | Plasma Exudation (Lower Trachea) | 1.1 µmol/kg | [2] |
| FK224 (Dual NK1/NK2 Antagonist) | Substance P | Plasma Exudation (Main Bronchi) | 0.5 µmol/kg | [2] |
Experimental Protocol: In Vitro Assessment of this compound on Guinea Pig Tracheal Smooth Muscle Contraction
This protocol details the methodology for preparing isolated guinea pig tracheal rings and measuring the inhibitory effect of this compound on agonist-induced contractions.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
This compound
-
Substance P
-
Neurokinin A
-
Carbachol or other contractile agent for pre-contraction (optional)
-
Indomethacin (to inhibit cyclooxygenase activity)
-
Phosphoramidon (to prevent degradation of tachykinins)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
95% O₂ / 5% CO₂ gas mixture
Experimental Workflow
Step-by-Step Procedure
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male Dunkin-Hartley guinea pig according to institutional guidelines.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit solution.
-
-
Preparation of Tracheal Rings:
-
Clean the trachea of adhering connective tissue.
-
Cut the trachea into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Mount the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers.
-
It is recommended to include indomethacin (e.g., 1 µM) and phosphoramidon (e.g., 1 µM) in the buffer to prevent the formation of prostaglandins and the degradation of tachykinins, respectively.[4]
-
-
Equilibration:
-
Apply an initial tension of 1 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Viability Check (Optional but Recommended):
-
Induce a contraction with a standard agonist like carbachol or a high potassium solution to ensure tissue viability.
-
Wash the tissues thoroughly and allow them to return to the baseline tension.
-
-
Antagonist Incubation:
-
Add this compound (at desired concentrations) or its vehicle to the organ baths.
-
Incubate the tissues for a predetermined period (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., Substance P or Neurokinin A).
-
Record the isometric contractions until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Express the contractions as a percentage of the maximal response to the agonist in the absence of the antagonist.
-
Calculate the IC50 value for this compound (the concentration that inhibits 50% of the maximal agonist-induced contraction).
-
If multiple antagonist concentrations are used, a Schild analysis can be performed to determine the pA₂ value, which represents the affinity of the antagonist for the receptor.
-
Conclusion
The provided protocol offers a robust framework for investigating the pharmacological effects of this compound on guinea pig tracheal tissue. This experimental model is crucial for understanding the role of NK1 receptors in airway smooth muscle physiology and for the preclinical evaluation of novel tachykinin receptor antagonists in the context of respiratory diseases.
References
- 1. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two novel tachykinin antagonists, FK224 and this compound, on neurogenic airway plasma exudation, bronchoconstriction and systemic hypotension in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptors mediating tachykinin-induced contractile responses in guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting FK888 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of FK888, a selective neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] It is widely used in research to study the physiological and pathological roles of Substance P, the natural ligand for the NK1 receptor. This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution," which frequently occurs with compounds that have poor aqueous solubility.[3][4] DMSO is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment (e.g., PBS or cell culture media), the overall polarity of the solvent system increases dramatically. This change can cause this compound, if it has low water solubility, to "crash out" or precipitate from the solution.[4] It is crucial to maintain a final DMSO concentration that is non-toxic to cells, typically below 0.5%, while ensuring the compound remains in solution.[5]
Q3: What are the initial steps to troubleshoot this compound precipitation?
A3: If you observe a precipitate, consider the following immediate actions:
-
Gentle Warming: Cautiously warm your solution to 37°C. This can sometimes help redissolve the precipitate. However, be mindful of the potential for compound degradation with prolonged heat exposure.[4][6]
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to help break down the precipitate and facilitate its redissolution.[4]
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of your aqueous buffer may improve solubility, especially for compounds with ionizable groups.[4]
-
Optimize Dilution Technique: Instead of adding a large volume of aqueous buffer to a small volume of DMSO stock, try adding the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[4]
Q4: How should I store my this compound solid compound and stock solutions?
A4: For long-term stability, solid this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[5][7]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in DMSO
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in DMSO, or the DMSO quality is poor.
-
Troubleshooting Steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water in DMSO can significantly reduce the solubility of hydrophobic compounds.[8]
-
Increase Solvent Volume: Try preparing a more dilute stock solution.
-
Aid Dissolution: Gently warm the solution to 37°C or use a bath sonicator to aid in dissolving the compound.[4]
-
Issue 2: Precipitation in Cell Culture Media During Treatment
-
Possible Cause: The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. Components in the media, such as salts and proteins, can also influence solubility.[9]
-
Troubleshooting Steps:
-
Perform a Solubility Test: Before your main experiment, conduct a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium at the final DMSO concentration.
-
Use Serum-Free Media for Dilution: If your protocol allows, prepare the final dilution in serum-free media first, and then add it to your cells. Serum proteins can sometimes contribute to compound precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration can prevent abrupt precipitation.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions. It is recommended to perform a small-scale test to confirm solubility at your desired concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure for a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolve: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.[4]
-
Store: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Procedure for Preparing a Working Solution in Aqueous Buffer:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Recommended): Create a series of intermediate dilutions of the stock solution in DMSO (e.g., 1 mM, 100 µM).
-
Final Dilution: While vigorously vortexing your aqueous buffer (e.g., cell culture medium), add the required volume of the appropriate this compound intermediate dilution dropwise to achieve your final desired concentration. Ensure the final DMSO concentration is below 0.5%.[5]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer without this compound.
Protocol 2: In Vitro Cell-Based Assay to Measure this compound Antagonism of Substance P-Induced Signaling
This protocol outlines a general method to assess the inhibitory effect of this compound on Substance P-induced cellular responses, such as calcium mobilization.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R)
-
Cell culture medium appropriate for the cell line
-
This compound working solutions
-
Substance P (SP) solution
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
Experimental Workflow:
-
Cell Seeding: Seed the NK1 receptor-expressing cells into a 96-well plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions.
-
This compound Pre-treatment: Wash the cells to remove excess dye and then add different concentrations of this compound working solutions (and a vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.
-
Substance P Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a pre-determined concentration of Substance P to all wells to stimulate the NK1 receptor.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the intracellular calcium flux.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to inhibit the calcium signal induced by Substance P. Calculate the IC₅₀ value of this compound from the dose-response curve.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) |
| DMSO | 100[3] |
| Ethanol | 100[3] |
Note: The solubility in aqueous buffers is significantly lower and should be determined empirically for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for an in vitro cell-based assay.
References
- 1. escholarship.org [escholarship.org]
- 2. Design of a novel dipeptide substance P antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. In vitro bioassay for type E prostaglandins based on their NK immunodepressing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing FK888 Concentration for IC50 Determination
Welcome to the technical support center for the use of FK888 in IC50 determination. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective high-affinity tachykinin neurokinin 1 (NK1) receptor antagonist.[1][2][3] Its mechanism of action involves competitively binding to the NK1 receptor, thereby inhibiting the binding of its natural ligand, Substance P.[2][4] This antagonism blocks the downstream signaling pathways activated by Substance P.
Q2: What is the typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the experimental system, including the cell line and assay conditions. However, a reported IC50 value is 32 nM for the inhibition of substance P-induced contraction of isolated guinea pig trachea.[3][5] For binding affinity, the Ki value has been reported as 0.69 nM.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol.[3][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentrations in your cell culture medium. Be sure to consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C for long-term use.[3][5] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[5] The product is stable for several weeks during shipping at ambient temperatures.[5]
Experimental Protocol: IC50 Determination of this compound using an MTT Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a standard MTT assay.
Materials:
-
This compound
-
Adherent cell line expressing the NK1 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). It is crucial to have a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and experimental goals.[7]
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.[7] |
| No dose-dependent inhibition observed | This compound concentration range is too low or too high. The cell line does not express the NK1 receptor or is insensitive. The incubation time is not optimal. | Perform a wider range of serial dilutions. Confirm NK1 receptor expression in your cell line via techniques like qPCR or Western blot. Optimize the treatment duration by testing different time points (e.g., 24, 48, 72 hours).[7] |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells (typically <0.5%). Prepare fresh dilutions for each experiment. |
| High background in the MTT assay | Contamination of the cell culture or reagents. Incomplete removal of the MTT solution. | Maintain sterile techniques. Use fresh, filtered reagents. Be thorough when removing the MTT solution before adding DMSO. |
| IC50 value is significantly different from published values | Different cell line used. Variations in assay conditions (e.g., cell density, incubation time, serum concentration). | Ensure all experimental parameters are consistent and well-documented. Be aware that IC50 values are context-dependent and can vary between different experimental setups.[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a competitive antagonist of the NK1 receptor.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK 888 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of FK888 in solution
This technical support center provides guidance on the proper handling and storage of FK888 in solution to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity of this compound solution. | 1. Degradation due to improper storage: Solutions stored at room temperature or 4°C for extended periods, or subjected to multiple freeze-thaw cycles. 2. pH-mediated hydrolysis: The pH of the solution is outside the optimal range, leading to breakdown of the peptide structure. 3. Oxidation: Exposure to atmospheric oxygen, especially if the solvent was not degassed. | 1. Prepare fresh solutions: Reconstitute lyophilized this compound immediately before use. For stock solutions, aliquot into single-use volumes and store at -20°C or -80°C.[1][2][3][4] 2. Use appropriate buffers: Prepare solutions in sterile, pH 5-6 buffers to enhance stability.[2][5] 3. Minimize oxygen exposure: Use degassed solvents for reconstitution. Purging the vial with an inert gas like nitrogen or argon before sealing can also help.[5] |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | 1. Formation of degradation products: This can be due to hydrolysis, oxidation, or other chemical modifications. 2. Photodegradation: Exposure of the solution to light, especially UV light. | 1. Review solution preparation and storage: Ensure all best practices for handling peptides are being followed. Consider performing a forced degradation study to identify potential degradation products. 2. Protect from light: Store this compound solutions in amber vials or wrap vials in aluminum foil to protect from light.[4][6] |
| Precipitation or cloudiness observed in the this compound solution. | 1. Poor solubility at the desired concentration or in the chosen solvent. 2. Aggregation: Peptides can aggregate over time, especially at high concentrations or in certain buffer conditions. | 1. Confirm solubility: this compound is soluble up to 100 mM in DMSO and ethanol. For aqueous buffers, solubility may be lower. Consider preparing a more dilute solution. 2. Optimize buffer conditions: If aggregation is suspected, altering the pH or ionic strength of the buffer may help. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for lyophilized this compound?
Lyophilized this compound should be stored at -20°C in a tightly sealed vial, protected from moisture and light. For long-term storage, -80°C is preferable.[2]
2. How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to a concentration of up to 100 mM. For biological experiments, further dilutions can be made in sterile aqueous buffers.
3. How long can I store this compound in solution?
The stability of this compound in solution is limited and depends on the solvent, pH, temperature, and exposure to light and air. For short-term storage (days to a week), solutions should be kept at 4°C. For longer-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] However, for optimal results, it is always best to prepare fresh solutions for each experiment.
4. What is the optimal pH for this compound solutions?
While specific data for this compound is not available, for general peptide stability in aqueous solutions, a pH range of 5-6 is recommended to minimize hydrolysis.[2][5]
5. Is this compound sensitive to light?
As a general precaution for peptide-like molecules, it is recommended to protect this compound solutions from light to prevent potential photodegradation.[4][6] This can be achieved by using amber vials or by wrapping the vials in aluminum foil.
6. Can I repeatedly freeze and thaw my this compound stock solution?
No, it is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1][2] Aliquoting the stock solution into single-use volumes is the best practice.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C until use.
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol provides a framework for a forced degradation study to identify potential degradation pathways and establish optimal storage conditions.
-
Solution Preparation: Prepare solutions of this compound at a known concentration in various relevant media (e.g., DMSO, ethanol, phosphate buffer at different pH values such as 3, 7, and 9).
-
Stress Conditions: Expose aliquots of these solutions to a range of stress conditions:
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the formation of any degradation products.
-
Data Evaluation: Plot the concentration of this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. jpt.com [jpt.com]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. Photostability | SGS USA [sgs.com]
Off-target effects of FK888 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of FK888. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its primary target is the NK1 receptor, where it competitively inhibits the binding of the endogenous ligand, Substance P (SP).[1]
Q2: How selective is this compound for the NK1 receptor over other neurokinin receptors?
This compound demonstrates high selectivity for the NK1 receptor. Studies have shown that it has at least a 10,000-fold lower affinity for the NK2 and NK3 receptors.[1]
Q3: Is there a species difference in the affinity of this compound for the NK1 receptor?
Yes, this compound exhibits significant species-specific differences in its binding affinity. It has a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[2] This is a critical consideration when designing and interpreting preclinical studies.
Q4: Has this compound been screened against a broad panel of off-target receptors and enzymes?
While specific, publicly available data from a comprehensive off-target screening panel (such as a CEREP or Eurofins safety panel) for this compound is limited, the general class of non-peptide NK1 receptor antagonists has been subject to such safety pharmacology profiling during drug development.[3][4][5][6][7][8] These panels typically assess for interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters to identify potential off-target liabilities.[4][5][7][8]
Q5: What are some potential off-target effects to consider for the class of non-peptide NK1 receptor antagonists?
Generally, NK1 receptor antagonists are considered to be well-tolerated.[3] However, as with any small molecule, off-target interactions are a possibility. For instance, some non-peptide NK1 receptor antagonists have been evaluated for effects on the cardiovascular, respiratory, and central nervous systems.[3] Real-world adverse event data from other NK1 antagonists like aprepitant, fosaprepitant, and netupitant have shown signals for various events, although these are also influenced by the patient population and co-administered therapies.[9][10][11] Researchers should consider the possibility of off-target effects and design experiments with appropriate controls to mitigate and interpret any unexpected findings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays. | Cell line species: Due to the high species selectivity of this compound, using a cell line with a non-human NK1 receptor (e.g., rat) will result in significantly lower potency. | Confirm the species of your NK1 receptor-expressing cell line. For optimal results, use a human cell line or a cell line recombinantly expressing the human NK1 receptor. |
| Unexpected physiological response in in vivo models. | Off-target effects: Although highly selective, the possibility of off-target interactions at high concentrations cannot be entirely ruled out without a comprehensive screening profile. | 1. Perform a dose-response study: Determine if the unexpected effect is dose-dependent. 2. Use a structurally unrelated NK1 antagonist: This can help differentiate between an on-target NK1 effect and a potential off-target effect of this compound's chemical scaffold. 3. Consider a broader systems-level analysis: Evaluate effects on other physiological parameters to identify potential off-target systems. |
| Difficulty replicating binding affinity (Ki) values. | Assay conditions: Radioligand binding assay outcomes are sensitive to buffer composition, temperature, incubation time, and the specific radioligand used. | Standardize your protocol. Refer to the detailed experimental protocols below for radioligand binding assays and ensure all parameters are consistent between experiments. |
Quantitative Data Summary
While a comprehensive off-target binding profile for this compound is not publicly available, the following table summarizes its known on-target and key selectivity data.
| Target | Species | Assay Type | Value | Reference |
| NK1 Receptor | Guinea Pig (lung) | [3H]-SP Binding | Ki = 0.69 nM | [1] |
| NK1 Receptor | Rat (brain cortex) | [3H]-SP Binding | Ki = 0.45 nM | [1] |
| NK1 Receptor | Human | (recombinant) | High Affinity (320x > rat) | [2] |
| NK2 Receptor | Rat (vas deferens) | Functional Assay | >10,000x lower affinity than NK1 | [1] |
| NK3 Receptor | Rat (portal vein) | Functional Assay | >10,000x lower affinity than NK1 | [1] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol describes a general method for screening a compound like this compound against a panel of receptors to identify potential off-target binding.
Objective: To determine the binding affinity (Ki) of a test compound for a variety of receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
Specific radioligand for each target receptor.
-
Test compound (e.g., this compound).
-
Assay buffer (target-dependent).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium. The time and temperature are target-dependent.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Off-Target Screening
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of enzymes.
Objective: To determine the IC50 of a test compound for various enzymes.
Materials:
-
Purified enzyme.
-
Specific enzyme substrate.
-
Test compound (e.g., this compound).
-
Assay buffer.
-
96-well plates.
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compound for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound at the NK1 receptor.
Caption: General experimental workflow for identifying off-target effects.
References
- 1. scispace.com [scispace.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 10. Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of FK888
Welcome to the technical support center for FK888, a selective, high-affinity tachykinin NK1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this dipeptide compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during in vivo experiments with this compound.
Q1: I'm observing low or inconsistent efficacy of this compound after oral administration. What are the likely causes?
Low or inconsistent in vivo efficacy of orally administered this compound can stem from several factors inherent to its dipeptide structure and physicochemical properties. The primary challenges include:
-
Poor Oral Absorption: this compound, being a peptide-like molecule, may have low permeability across the intestinal epithelium. The gastrointestinal tract is designed to break down proteins and peptides, limiting the absorption of intact this compound.[1]
-
Enzymatic Degradation: The compound may be susceptible to degradation by proteases in the gastrointestinal tract and first-pass metabolism in the liver.[2]
-
Low Aqueous Solubility: While soluble in organic solvents like DMSO and ethanol, this compound's solubility in physiological aqueous solutions may be limited, affecting its dissolution and subsequent absorption.[3][4]
Q2: How can I improve the solubility of this compound for in vivo studies?
Improving the solubility of this compound in a vehicle suitable for in vivo administration is a critical first step. Consider the following approaches:
-
Co-solvents: A common starting point is to dissolve this compound in a small amount of a biocompatible organic solvent such as DMSO, and then dilute it with a vehicle containing agents like polyethylene glycol (PEG), propylene glycol, or Tween-80.[2] A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
pH Adjustment: Investigate the pH-dependent solubility of this compound. Adjusting the pH of the formulation buffer may enhance its solubility. However, ensure the final pH is physiologically tolerable for the chosen route of administration.
-
Formulation Strategies: For persistent solubility issues, advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be employed to encapsulate this compound and improve its dissolution.[1][6]
Q3: What formulation strategies can I use to protect this compound from degradation and enhance its absorption?
To overcome the challenges of enzymatic degradation and poor absorption, consider these advanced formulation strategies:
-
Liposomes: Encapsulating this compound in liposomes can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal membrane.[6][7]
-
Nanoparticles: Polymeric nanoparticles, such as those made from PLGA, can encapsulate this compound, offering protection and potentially providing controlled release.[8]
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of this compound.[1] Examples of permeation enhancers include chitosan and medium-chain fatty acids.[1][2]
-
Enzyme Inhibitors: Co-formulating this compound with protease inhibitors can reduce its degradation in the gastrointestinal tract.[9]
Q4: Are there any species-specific considerations I should be aware of when working with this compound?
Yes, it is crucial to note that this compound exhibits species-specific differences in its affinity for the NK1 receptor. It has a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[6] This significant difference in potency means that higher doses may be required in rats to achieve the same level of receptor antagonism as in human-based assays or in vivo models using human cell lines. This should be a key consideration when designing preclinical studies and interpreting data.
Quantitative Data Summary
| Formulation Strategy | Vehicle/Excipients | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Simple Suspension | Saline with 0.5% Tween-80 | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | < 5% |
| Co-solvent Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 150 ± 40 | 1.5 ± 0.5 | 750 ± 150 | ~15% |
| Liposomal Formulation | Phospholipid-based vesicles | 300 ± 75 | 4.0 ± 1.0 | 2500 ± 500 | ~40% |
| Nanoparticle Formulation | PLGA nanoparticles | 450 ± 100 | 6.0 ± 1.5 | 4000 ± 800 | ~60% |
Note: The values presented in this table are for illustrative purposes only and are intended to guide experimental design and data analysis. Researchers must perform their own pharmacokinetic studies to determine the actual parameters for their specific this compound formulations and animal models.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for administering poorly water-soluble compounds to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 10 mL of the vehicle, mix 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Final Formulation: Add the this compound/DMSO stock solution to the vehicle to achieve the desired final concentration. The final concentration of DMSO in the formulation should ideally be 10% or less to minimize potential toxicity. For example, to prepare a 5 mg/mL final solution, add 1 mL of the 50 mg/mL this compound/DMSO stock to 9 mL of the vehicle.
-
Homogenization: Vortex the final formulation thoroughly before each administration to ensure a uniform suspension.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic workflow for assessing the oral bioavailability of an this compound formulation.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation (and a separate formulation for intravenous administration as a reference)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at the desired dose.
-
Intravenous (IV) Group: Administer a known dose of this compound intravenously (typically via the tail vein) to serve as a reference for 100% bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV groups. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Mechanism of action of this compound as an NK1 receptor antagonist.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
References
- 1. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo distribution and therapeutic efficacy of a novel amphotericin B poly-aggregated formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with FK888
Welcome to the technical support center for researchers using FK888. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dipeptide antagonist of the neurokinin-1 (NK1) receptor, also known as the tachykinin receptor 1. Its primary mechanism of action is to competitively block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1][2][3] This blockade prevents the physiological effects mediated by SP, such as inflammation, pain transmission, and smooth muscle contraction.[4][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the NK1 receptor. It has been shown to inhibit contractions of the rat vas deferens (a bioassay for the NK2 receptor) and the rat portal vein (a bioassay for the NK3 receptor) at concentrations at least 10,000 times greater than that required to inhibit the NK1 receptor-mediated contractions in the guinea-pig ileum.[5]
Q3: What are the key pharmacological properties of this compound?
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Species/Tissue | Value | Reference |
| Ki (Binding Affinity) | Guinea-pig lung membranes | 0.69 nM | [1][5] |
| Rat brain cortical synaptic membranes | 0.45 µM | [1][5] | |
| pA2 (Functional Antagonism) | Guinea-pig isolated ileum | 9.29 | [5] |
| IC50 (Inhibition of SP-induced contraction) | Isolated guinea pig trachea | 32 nM | [2][6] |
Q4: How should I dissolve and store this compound?
For stock solutions, this compound is soluble in organic solvents such as DMSO and ethanol.[6] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental buffer. To avoid precipitation, it is advisable to add the stock solution dropwise to the aqueous buffer while stirring. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from light and moisture. In solution, peptide antagonists may have limited stability, and it is best to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods.
Troubleshooting Guide for Unexpected Results
Issue 1: No observable effect of this compound in my assay.
Question: I've treated my cells/tissue with this compound, but I'm not seeing any inhibition of the Substance P-induced response. What could be the issue?
This is a common issue that can arise from several factors. Below is a logical workflow to troubleshoot this problem.
Caption: Troubleshooting workflow for a lack of this compound effect.
Possible Causes and Solutions:
-
This compound Degradation: Peptides are susceptible to degradation. Ensure that this compound has been stored correctly at -20°C or below and protected from moisture. Prepare fresh solutions for your experiments.
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. If the compound precipitates out of your experimental buffer, its effective concentration will be much lower than intended. Try dissolving this compound in a small amount of DMSO before diluting it into your final buffer.
-
Incorrect Concentration: Double-check your calculations and dilutions. A simple pipetting error can lead to a much lower final concentration of the antagonist.
-
Sub-optimal Incubation Time: Ensure you are pre-incubating your cells or tissues with this compound for a sufficient amount of time to allow for receptor binding before adding Substance P.
-
High Substance P Concentration: Competitive antagonists like this compound can be overcome by high concentrations of the agonist. Try reducing the concentration of Substance P in your assay.
-
Species-Specific Affinity: this compound has a significantly higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[2][6] If you are using a rat model, you may need to use a higher concentration of this compound to see an effect.
-
Lack of Functional NK1 Receptors: Confirm that your cell line or tissue preparation expresses functional NK1 receptors. You can do this by running a positive control with a known NK1 receptor agonist and observing a response.
Issue 2: Unexpected or Off-Target Effects
Question: I'm observing a biological response to this compound that is not consistent with NK1 receptor antagonism. What could be happening?
While this compound is highly selective for the NK1 receptor, off-target effects can occur with any pharmacological agent, especially at high concentrations.
Possible Causes and Solutions:
-
High Concentration: Ensure you are using this compound within a concentration range appropriate for its Ki and IC50 values. Very high concentrations can lead to non-specific binding to other receptors or cellular components.
-
Contaminants: Verify the purity of your this compound stock. Impurities from synthesis could have their own biological activity.
-
Indirect Effects: The observed effect may not be a direct action of this compound on an off-target receptor but an indirect consequence of NK1 receptor blockade in your specific experimental system. Consider the broader signaling network that may be influenced by inhibiting the Substance P/NK1 pathway.
Caption: Simplified NK1 receptor signaling pathway and the action of this compound.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving NK1 receptor antagonists like this compound.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human NK1 receptor.
-
96-well, black, clear-bottom microplates.
-
This compound and Substance P.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a fixed concentration of Substance P to stimulate the cells.
-
Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence to determine the level of inhibition by this compound and calculate the IC50 value.
Caption: Experimental workflow for a calcium mobilization assay.
Protocol 2: Substance P-Induced Paw Edema in Mice
This in vivo protocol assesses the anti-inflammatory effect of this compound on Substance P-induced edema.
Materials:
-
Mice (e.g., C57BL/6).
-
Substance P.
-
This compound.
-
Saline solution.
-
Plethysmometer or calipers.
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the experimental environment.
-
This compound Administration: Administer this compound or vehicle (control) to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the Substance P injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the mouse's hind paw using a plethysmometer or calipers.
-
Substance P Injection: Inject a solution of Substance P in saline into the plantar surface of the mouse's hind paw.
-
Paw Volume Measurement Over Time: Measure the paw volume at various time points after the Substance P injection (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: Calculate the increase in paw volume from the baseline for both the this compound-treated and control groups. Determine the percentage of inhibition of edema by this compound.
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can better interpret unexpected results and troubleshoot their experiments with this compound, leading to more reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of NK(1) knockout mice to analyze substance P-induced edema formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P mediates inflammatory oedema in acute pancreatitis via activation of the neurokinin-1 receptor in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FK888 Vehicle Control Selection for Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing FK888, a potent and selective tachykinin NK1 receptor antagonist, in your experiments. Proper vehicle selection and control are critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vitro cell-based assays, DMSO is the most common and recommended solvent for preparing a concentrated stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM or 100 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming may assist in dissolution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced off-target effects and cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always perform a vehicle toxicity test to determine the tolerance of your specific cell line to DMSO.
Q4: My vehicle control (DMSO) is showing a biological effect. What should I do?
A4: DMSO is not biologically inert and can influence various cellular processes. If your vehicle control shows a significant effect, consider the following troubleshooting steps:
-
Lower the DMSO concentration: This is the most straightforward solution.
-
Reduce exposure time: Minimize the incubation time of your cells with the vehicle.
-
Match DMSO concentrations: Ensure the final DMSO concentration is identical in all experimental and control wells.
-
Use an alternative solvent: If lowering the DMSO concentration is not feasible due to this compound solubility, consider ethanol as an alternative, though it can also have biological effects.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: For in vivo studies, the vehicle formulation needs to be carefully considered to ensure solubility and minimize toxicity. A common approach for poorly water-soluble compounds like this compound is to first dissolve it in a small amount of DMSO and then dilute it in a co-solvent system. A representative formulation could be a mixture of DMSO, Polyethylene Glycol (PEG), a surfactant like Tween 80, and saline.[1] The final concentration of DMSO should be kept to a minimum. It is essential to perform tolerability studies for any new vehicle formulation in your animal model.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent this compound antagonist activity between experiments. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Variability in cell passage number: Higher passage numbers can lead to phenotypic drift and altered receptor expression. 3. Inconsistent assay conditions: Variations in incubation times, reagent concentrations, or cell seeding density. | 1. Use fresh aliquots of the this compound stock solution for each experiment. 2. Use cells within a consistent and narrow range of passage numbers. 3. Standardize all assay parameters and follow a detailed standard operating procedure (SOP). |
| No observable effect of this compound. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to effectively antagonize the NK1 receptor. 2. High agonist concentration: An excessively high concentration of the agonist (e.g., Substance P) may overcome the antagonistic effect. 3. Low NK1 receptor expression: The cell line or tissue being used may not express the NK1 receptor at a sufficient level. | 1. Perform a dose-response curve with a wide range of this compound concentrations to determine its IC50. 2. Optimize the agonist concentration to a level that elicits a submaximal response (e.g., EC80). 3. Verify NK1 receptor expression in your experimental model using techniques like qPCR, Western blot, or radioligand binding. |
| Precipitation of this compound in aqueous buffer or cell culture medium. | 1. Poor aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. 2. High final concentration: The desired final concentration of this compound may exceed its solubility limit in the assay medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells. 2. Prepare intermediate dilutions of the this compound stock solution in pre-warmed medium before adding to the final culture. Add the final dilution dropwise while gently swirling. |
| High background signal in vehicle control wells. | 1. Off-target effects of DMSO: DMSO can influence cellular signaling pathways. 2. Contamination: Bacterial or mycoplasma contamination can affect assay readouts. | 1. Determine the no-effect concentration of DMSO for your specific cell line and assay. 2. Regularly test cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 58.87 | 100 |
| Ethanol | 58.87 | 100 |
| Data from Tocris Bioscience |
Table 2: Biological Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| Kᵢ | Human | NK₁ Receptor Binding | 0.69 nM | |
| Selectivity | Human vs. Rat | NK₁ Receptor | 320-fold | [2] |
| IC₅₀ | Guinea Pig | Substance P-induced trachea contraction | 32 nM | [3] |
| pA₂ | CHO cells (human NK1) | Phosphatidylinositol hydrolysis | 8.9 | [2] |
Experimental Protocols
Protocol: Isolated Guinea Pig Ileum Contraction Assay for NK1 Receptor Antagonism
This protocol details a method to assess the antagonistic activity of this compound on Substance P-induced contractions of the isolated guinea pig ileum.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Substance P (SP)
-
This compound
-
DMSO
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Tissue Preparation:
-
Sacrifice a guinea pig by a humane method approved by your institution's animal care committee.
-
Open the abdomen and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the junction.
-
Gently flush the lumen of the isolated ileum segment with warm Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
3. Experimental Setup:
-
Mount each ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 0.5 g to each tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissues with fresh Tyrode's solution every 15 minutes.
4. Experimental Procedure:
-
Control Response: Obtain a cumulative concentration-response curve for Substance P. Start with a low concentration (e.g., 1 nM) and increase the concentration stepwise until a maximal contraction is achieved.
-
Antagonist Incubation: After washing the tissues to allow them to return to baseline, incubate the ileum segments with different concentrations of this compound (prepared as a stock solution in DMSO and diluted in Tyrode's solution) or the vehicle control (Tyrode's solution with the same final concentration of DMSO) for a predetermined period (e.g., 20-30 minutes).
-
Test Response: In the continued presence of this compound or vehicle, repeat the cumulative concentration-response curve for Substance P.
-
Data Analysis: Compare the concentration-response curves of Substance P in the absence and presence of different concentrations of this compound. A rightward shift in the concentration-response curve for Substance P in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Workflow for this compound Antagonist Assay.
Caption: Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FK888 in Cellular Assays: A Technical Support Guide to Minimize Toxicity
For Immediate Release
Researchers and drug development professionals utilizing the selective NK1 receptor antagonist, FK888, in cell-based assays now have a dedicated technical resource to mitigate potential cytotoxicity and ensure experimental accuracy. This comprehensive support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a thorough examination of the underlying signaling pathways.
This compound is a potent dipeptide antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor, a key player in various physiological and pathological processes, including cancer progression. By competitively inhibiting the binding of SP to the NK1 receptor, this compound can modulate signaling pathways involved in cell proliferation, survival, and migration. However, as with many small molecule inhibitors, off-target effects and dose-dependent toxicity can present challenges in in vitro studies. This guide aims to provide researchers with the necessary tools to minimize these hurdles and obtain reliable, reproducible data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in cell-based assays.
Question 1: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. What are the potential causes and how can I troubleshoot this?
Answer: High cytotoxicity can stem from several factors. Here’s a step-by-step approach to identify and resolve the issue:
-
Confirm On-Target vs. Off-Target Effects:
-
Control Cell Line: Use a cell line that does not express the NK1 receptor. If cytotoxicity persists in this line, it is likely due to off-target effects.
-
Rescue Experiment: Co-incubate cells with an excess of the natural ligand, Substance P. If the toxicity is on-target, a surplus of SP should competitively inhibit this compound binding and rescue the cells.
-
-
Optimize Experimental Conditions:
-
Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of this compound exposure for your specific cell line. It's possible that the effective concentration for NK1 receptor antagonism is significantly lower than the concentration causing toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death. Always include a vehicle-only control in your experiments.
-
Peptide Stability: Peptides can degrade in culture media. Confirm the stability of this compound under your experimental conditions. Degradation products may have different toxicity profiles.
-
-
Consider Cell Line Specifics:
-
Metabolic Rate: Cell lines with high metabolic rates may be more susceptible to non-specific toxicity.
-
Passage Number: Use cells with a low and consistent passage number, as cellular characteristics and drug sensitivity can change over time.
-
Question 2: My experimental results with this compound are inconsistent between replicates. What are the common sources of variability?
Answer: Inconsistent results are often due to subtle variations in experimental execution. Consider the following:
-
Peptide Handling and Storage:
-
Proper Solubilization: Ensure this compound is fully dissolved before adding it to your culture medium. Incomplete solubilization can lead to inconsistent concentrations.
-
Storage: Store this compound as recommended by the manufacturer, typically desiccated at -20°C or below, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Assay Plate and Seeding Uniformity:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and lead to higher toxicity. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Cell Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells.
-
-
Reagent Quality: Use high-quality, fresh cell culture media and supplements to maintain optimal cell health.
Question 3: How can I minimize the risk of off-target effects when using this compound?
Answer: While this compound is a selective antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations.
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that elicits the desired biological effect on the NK1 receptor.
-
Employ Orthogonal Approaches: Confirm your findings using alternative methods to modulate the NK1 receptor pathway, such as siRNA-mediated knockdown of the NK1 receptor (TACR1 gene).
-
Consult Kinase Profiling Data (if available): Although not always publicly available for all compounds, kinase profiling screens can identify potential off-target kinase interactions. While direct evidence for this compound is limited, it's a valuable general strategy for characterizing small molecule inhibitors.[1][2]
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Ki (binding affinity) | 0.69 nM | [3H]-Substance P binding assay (guinea-pig lung membranes) | [Not Cited] |
| IC50 (functional) | 32 nM | Substance P-induced contraction of guinea pig trachea | [Not Cited] |
Note: The provided values reflect the potency of this compound in inhibiting the Substance P/NK1 receptor interaction and a specific physiological response, not necessarily direct cytotoxicity. Cytotoxicity IC50 values in cancer cell lines need to be experimentally determined.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and a typical experimental workflow for assessing this compound's effects.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Cytotoxicity Assay.
By providing this dedicated resource, we aim to empower researchers to confidently and effectively utilize this compound in their cell-based assays, ultimately contributing to a deeper understanding of NK1 receptor biology and its role in disease.
References
Technical Support Center: Overcoming FK888 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the NK1 receptor antagonist, FK888, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to competitively inhibit the binding of Substance P (SP) to the NK1 receptor, thereby blocking its downstream signaling pathways.[1] The SP/NK1 receptor system is implicated in cancer progression by promoting tumor cell proliferation, migration, angiogenesis, and preventing apoptosis.[3][4][5]
Q2: I am observing a higher than expected IC50 value for this compound in my cancer cell line. Does this indicate resistance?
A2: A higher than expected IC50 value can be indicative of intrinsic or acquired resistance. A cell line is generally considered resistant if its IC50 value is significantly higher than that of sensitive cell lines, or if it demonstrates a substantial increase in IC50 after prolonged exposure to the drug.[6] However, other experimental factors could also contribute to a high IC50 value. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: What are the potential molecular mechanisms of resistance to NK1 receptor antagonists like this compound?
A3: While specific long-term resistance studies on this compound are limited, mechanisms of resistance to other NK1 receptor antagonists, such as aprepitant, have been investigated. Potential mechanisms include:
-
Alterations in the NK1 Receptor: Changes in the expression levels of the full-length and truncated isoforms of the NK1 receptor may confer resistance.[3]
-
Activation of Bypass Signaling Pathways: Overactivation of downstream signaling pathways, such as the NF-κB pathway, has been shown to diminish the antitumor effect of NK1 receptor antagonists.[4][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of this compound.[8][9][10][11][12]
Q4: Can combination therapies help overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy. Combining NK1 receptor antagonists with conventional chemotherapy or radiotherapy has been suggested to enhance antitumor activity and overcome resistance.[13][14] For instance, co-administration of aprepitant with other chemotherapeutic agents has shown synergistic effects.[14]
Troubleshooting Guides
Problem 1: High IC50 Value or Lack of Efficacy of this compound
| Possible Cause | Suggested Solution |
| Cell Line with Intrinsic Resistance | - Profile the expression of the NK1 receptor (both full-length and truncated isoforms) in your cell line using Western blot or qPCR. - Assess the baseline activity of downstream signaling pathways such as NF-κB and PI3K/Akt.[4][7] - Consider screening a panel of different cancer cell lines to identify a more sensitive model.[15] |
| Development of Acquired Resistance | - If cells have been cultured with this compound for an extended period, they may have developed resistance. - Generate a resistant cell line through continuous exposure to escalating doses of this compound (see Experimental Protocol 1). - Compare the IC50 of the resistant line to the parental line to confirm resistance.[16] - Analyze molecular changes in the resistant line (e.g., NK1 receptor expression, activation of bypass pathways). |
| Suboptimal Experimental Conditions | - Ensure the this compound compound is properly stored and handled to maintain its activity. - Optimize the cell seeding density and incubation time for your cell viability assay.[17] - Verify that the solvent (e.g., DMSO) concentration is not affecting cell viability. |
| Drug Efflux | - Assess the expression of ABC transporters (e.g., P-glycoprotein/MDR1) in your cell line.[9][10][11] - Test the effect of this compound in combination with an ABC transporter inhibitor. |
Data Presentation
Table 1: Illustrative Example of IC50 Values for this compound in Sensitive and Experimentally-Derived Resistant Pancreatic Cancer Cell Lines.
Note: The following data is a hypothetical example for illustrative purposes, as specific long-term this compound resistance studies with corresponding IC50 values were not available in the reviewed literature. The values are based on typical shifts observed in acquired drug resistance studies for other compounds.[6][18]
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| PANC-1 | Parental, this compound-sensitive | 7.5 ± 1.2 | 1.0 |
| PANC-1/FK888-R | This compound-resistant subline | 68.2 ± 5.9 | 9.1 |
| BxPC-3 | Parental, this compound-sensitive | 6.0 ± 0.9 | 1.0 |
| BxPC-3/FK888-R | This compound-resistant subline | 55.7 ± 4.5 | 9.3 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.[10][19][20]
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) with the parental cancer cell line to determine the initial IC50 value of this compound.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and recovery. Maintain the cells at each concentration until they are actively proliferating.
-
Repeat Cycles: Repeat the dose escalation steps until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50.
-
Characterization of Resistant Cells:
-
Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the fold resistance.[16]
-
Analyze the molecular mechanisms of resistance (e.g., Western blot for NK1 receptor and downstream signaling proteins, see Protocol 3; qPCR for ABC transporter expression).
-
Cryopreserve stocks of the resistant cell line at various passage numbers.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.[17][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for NK1 Receptor Expression
This protocol provides a general procedure for analyzing the protein expression of the NK1 receptor.[2][19][22]
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NK1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Developing and Characterizing this compound Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Inhibitory effects of single predicted drugs on colon cancer and breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FK888 and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist FK888 with other key antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 receptor (NK1R), a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis (vomiting), and affective disorders.[1][2] Consequently, NK1 receptor antagonists have been a major focus of drug development, leading to the creation of compounds with therapeutic potential as antiemetics, analgesics, and antidepressants.[3] These antagonists work by competitively blocking the binding of Substance P to the NK1 receptor, thereby preventing the transmission of its downstream signals.[4][5]
This guide focuses on this compound, a dipeptide antagonist, and compares its performance with other widely studied and clinically relevant NK1 receptor antagonists: Aprepitant, Maropitant, L-733,060, and CP-99,994.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a signaling cascade. The receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including neuronal excitation and inflammation.[6][7]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and other selected NK1 receptor antagonists, allowing for a direct comparison of their binding affinities and potencies.
Table 1: Comparative Binding Affinity (Ki) of NK1 Receptor Antagonists
Binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Antagonist | Receptor Species | Ki (nM) | Reference |
| This compound | Guinea Pig | 0.69 | [8] |
| This compound | Rat | 450 | [8] |
| Aprepitant | Human | 0.1 - 0.9 | [9] |
| L-733,060 | Human | 0.8 (estimated affinity) | [10] |
Note: Data for all compounds on the same species under identical assay conditions is limited. Cross-study comparisons should be made with caution.
Table 2: Comparative In Vitro Potency of NK1 Receptor Antagonists
In vitro potency is often measured by the concentration of an antagonist required to inhibit a specific cellular response induced by an agonist (e.g., Substance P). This is commonly expressed as pA2 or IC50. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.
| Antagonist | Assay | Species | Potency | Reference |
| This compound | SP-induced ileum contraction | Guinea Pig | pA2 = 9.29 | [8] |
| Aprepitant | Ca2+ mobilization | Human | Equipotent with CP-99,994 | [11] |
| CP-99,994 | Ca2+ mobilization | Human | Equipotent with Aprepitant | [11] |
Table 3: Comparative In Vivo Efficacy of NK1 Receptor Antagonists
In vivo efficacy is determined by the dose of an antagonist required to produce a therapeutic effect in a whole organism. This is often expressed as an ED50 (median effective dose) or ID50 (median inhibitory dose).
| Antagonist | Model | Species | Route | Efficacy (Dose) | Reference |
| This compound | SP-induced airway edema | Guinea Pig | i.v. & p.o. | Active | [8] |
| This compound | Cisplatin-induced emesis | Ferret | i.v. | Inactive (3-10 mg/kg) | [12] |
| Aprepitant | Gerbil foot tapping | Gerbil | i.p. | 100% inhibition for >48h (3 µmol/kg) | [11] |
| Maropitant | Acute vomiting | Dog | s.c. & p.o. | Significantly reduced emesis | [13] |
| L-733,060 | Neurogenic plasma extravasation | Rat | i.v. | ID50 = 212 µg/kg | [10] |
| CP-99,994 | Postoperative dental pain | Human | i.v. | Significant analgesia at 90 min | [14] |
| CP-99,994 | Gerbil foot tapping | Gerbil | i.p. | 100% inhibition at 15 min (3 µmol/kg) | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
Protocol 1: Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an antagonist for the NK1 receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]-Substance P) from the NK1 receptor.
Materials:
-
Cell membrane preparations from tissues or cells expressing NK1 receptors (e.g., guinea-pig lung).[8]
-
Radioligand: [3H]-Substance P.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., HEPES buffer, pH 7.4, with MgCl2, BSA, and protease inhibitors).[15]
-
Glass fiber filters and a cell harvester for filtration.[15]
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, [3H]-Substance P (at a concentration near its Kd), and varying concentrations of the test antagonist.[15]
-
Control Wells: Include wells for "total binding" (no antagonist) and "non-specific binding" (a high concentration of unlabeled Substance P).[15]
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[9][15]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the functional response (calcium release) triggered by an agonist.
Objective: To determine the potency of an antagonist in inhibiting Substance P-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-NK1 or U373MG cells).[11][16]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Substance P (agonist).
-
Test antagonist (e.g., L-733,060) at various concentrations.[10]
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the NK1-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximum response to the agonist.
Protocol 3: In Vivo Antiemetic Assay (Ferret Model)
This assay evaluates the in vivo efficacy of an antagonist in preventing vomiting.
Objective: To assess the ability of a test compound to inhibit emesis induced by a chemical agent like cisplatin.[12]
Materials:
-
Ferrets (a common model for emesis studies).
-
Emetogenic agent (e.g., Cisplatin).
-
Test antagonist (e.g., Aprepitant) administered via the desired route (e.g., i.p., p.o.).
-
Vehicle control.
Procedure:
-
Acclimatization: Acclimate animals to the experimental environment.
-
Antagonist Administration: Administer the test antagonist or vehicle to the animals at a predetermined time before the emetogenic challenge.
-
Emetogenic Challenge: Administer the emetogenic agent (e.g., cisplatin i.v.).
-
Observation: Observe the animals for a set period (e.g., several hours) and record the number of retching and vomiting episodes.
-
Data Analysis: Compare the number of emetic episodes in the antagonist-treated group to the vehicle-treated group. Calculate the percentage of inhibition and determine the ED50 if a dose-response study is conducted.
Summary and Conclusion
This guide provides a comparative overview of this compound and other significant NK1 receptor antagonists.
-
This compound is a potent and highly selective dipeptide antagonist for the guinea pig NK1 receptor in vitro.[8] However, its affinity for the rat receptor is substantially lower, highlighting species-specific differences.[8] Its in vivo efficacy can be context-dependent, showing activity in models of inflammation but limited antiemetic effects in ferrets at the doses tested.[8][12]
-
Aprepitant is a clinically successful, orally active antagonist with a long duration of action in vivo, which correlates with its slow functional reversibility from the receptor rather than just its brain concentration.[11] It is a benchmark for antiemetic efficacy, particularly for chemotherapy-induced nausea and vomiting.[17][18]
-
Maropitant is a veterinary-approved antagonist, highly effective for acute vomiting in dogs and cats from various causes.[13][19][20]
-
L-733,060 demonstrates high affinity for the human NK1 receptor and shows efficacy in in vivo models of neurogenic inflammation and neuroprotection.[10][21]
-
CP-99,994 has been a valuable research tool. While it shows in vivo activity in some models, its efficacy in clinical pain studies has been modest compared to other analgesics, and its in vivo effects are more closely tied to its brain concentration due to its rapid reversibility from the NK1 receptor.[11][14]
The choice of an NK1 receptor antagonist for research purposes should be guided by the specific experimental question, considering factors such as species selectivity, desired duration of action, route of administration, and the specific physiological system under investigation. The data and protocols provided herein serve as a foundational resource for making these informed decisions.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 8. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dvm360.com [dvm360.com]
- 14. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 18. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Maropitant - Wikipedia [en.wikipedia.org]
- 20. Maropitant Citrate (Cerenia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 21. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NK1 Receptor Antagonagists: FK888 vs. Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Neurokinin-1 (NK1) receptor antagonists, FK888 and aprepitant. By examining their performance based on available experimental data, this document aims to assist researchers in making informed decisions for future studies and drug development endeavors.
Introduction to this compound and Aprepitant
Both this compound and aprepitant are potent antagonists of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the primary receptor for the neuropeptide Substance P.[1][2] The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological processes, including the regulation of mood, stress responses, and neurotransmission.[3] Most notably, this signaling pathway is a key mediator of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[4][5] By blocking the binding of Substance P to the NK1 receptor, these antagonists effectively inhibit the downstream signaling that leads to emesis.[1]
Aprepitant is a well-established, orally administered NK1 receptor antagonist that has received regulatory approval for the prevention of CINV and postoperative nausea and vomiting (PONV).[2][6] this compound is another potent and selective NK1 receptor antagonist that has been evaluated in preclinical studies. This guide will delve into the available quantitative data to compare the efficacy of these two compounds.
Quantitative Comparison of Efficacy
| Parameter | This compound | Aprepitant | Reference |
| Binding Affinity (Ki) | 0.69 nM (human NK1 receptor) | Not explicitly found as Ki, but IC50 is provided | [7] |
| Inhibitory Concentration (IC50) | Not explicitly found as IC50, but Ki is provided | 0.1 nM (human NK1 receptor) | [2] |
| Functional Antagonism (pA2) | 8.9 | Not Available | [8] |
Note: Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. A lower value indicates a higher affinity/potency. The pA2 value is a measure of antagonist potency derived from functional assays.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and a typical experimental workflow for comparing NK1 receptor antagonists.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of typical protocols used to evaluate the efficacy of NK1 receptor antagonists like this compound and aprepitant.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the NK1 receptor.
-
Cell Culture and Membrane Preparation: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express the human NK1 receptor, is cultured.[8] The cells are then harvested, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled form of Substance P (e.g., [³H]-Substance P) and varying concentrations of the antagonist being tested (this compound or aprepitant).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the downstream signaling events that occur after Substance P binds to the NK1 receptor.
This assay measures the production of inositol phosphates (IPs), a downstream second messenger of NK1 receptor activation.
-
Cell Culture and Labeling: Cells expressing the NK1 receptor are cultured and labeled with a radioactive precursor, such as [³H]-myo-inositol.
-
Antagonist and Agonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound or aprepitant) before being stimulated with Substance P.
-
Extraction and Quantification of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted and separated using ion-exchange chromatography. The radioactivity of the eluted fractions is then measured.
-
Data Analysis: The concentration-response curves for Substance P in the presence of different antagonist concentrations are plotted. From these curves, the pA2 value, a measure of antagonist potency, can be calculated using a Schild analysis.[8]
This assay measures the increase in intracellular calcium concentration that occurs upon NK1 receptor activation.
-
Cell Culture and Loading: Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist and Agonist Treatment: The cells are treated with the antagonist followed by stimulation with Substance P.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium response is quantified to determine its IC50 value.
Conclusion
Both this compound and aprepitant demonstrate high affinity for the human NK1 receptor, positioning them as potent antagonists. The available in vitro data suggests that both compounds are effective at blocking the Substance P/NK1 receptor signaling pathway. Aprepitant has a well-documented clinical profile, particularly in the management of CINV.[6] While direct comparative efficacy studies between this compound and aprepitant are not extensively available, the provided data and experimental protocols offer a solid foundation for researchers to design and interpret future investigations into the therapeutic potential of these and other NK1 receptor antagonists. Further head-to-head studies are warranted to definitively establish the relative efficacy of these two compounds.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity Profile of FK888
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the tachykinin NK1 receptor antagonist, FK888, with other receptors to evaluate its selectivity and potential off-target effects. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and application of this compound.
Executive Summary
This compound is a potent and highly selective competitive antagonist of the human tachykinin neurokinin-1 (NK1) receptor. Experimental data demonstrates its high affinity for the human NK1 receptor, with significantly lower affinity for other tachykinin receptor subtypes (NK2 and NK3) and a notable species-selectivity, being considerably more potent on the human receptor than the rodent equivalent. Broader screening indicates a lack of significant cross-reactivity with a range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes at physiologically relevant concentrations, underscoring its specificity as a pharmacological tool and potential therapeutic agent.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The selectivity of this compound is most evident when comparing its binding affinity and functional antagonism across different receptor subtypes. The following tables summarize the available quantitative data.
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| Tachykinin NK1 | Human | Radioligand Binding | Ki | 0.69 nM | [1] |
| Tachykinin NK1 | Rat | Radioligand Binding | Ki | ~220 nM (320-fold lower than human) | [1][2] |
| Tachykinin NK2 | Human | Radioligand Binding | - | Low Affinity | [2] |
| Tachykinin NK3 | Human | Radioligand Binding | - | Low Affinity | [2] |
Table 1: Comparative Binding Affinities of this compound for Tachykinin Receptors. This table highlights the high affinity and species selectivity of this compound for the human NK1 receptor.
| Receptor | Species/Tissue | Assay Type | Parameter | Value | Reference(s) |
| Tachykinin NK1 | Human (expressed in CHO cells) | Phosphatidylinositol Hydrolysis | pA2 | 8.9 | [2] |
| Tachykinin NK1 | Rabbit Iris Sphincter | Muscle Contraction | pKB | 7.1 | [3] |
| Tachykinin NK1 | Rabbit Iris Sphincter | Muscle Contraction | pIC50 | 6.6 ± 0.08 | [3] |
| Cholinergic Receptors | Rabbit Iris Sphincter | Muscle Contraction | - | No effect up to 10 µM | [3] |
| Adrenergic Receptors | Rabbit Iris Sphincter | Muscle Contraction | - | No effect up to 10 µM | [3] |
| Histamine Receptors | Rat Peritoneal Mast Cells | Histamine Release | - | No effect up to 30 µM | [3] |
Table 2: Functional Antagonism of this compound. This table showcases the potent functional antagonism of this compound at the NK1 receptor and its lack of effect on other tested receptor systems.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to determine cross-reactivity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway and this compound's Point of Antagonism.
Caption: A typical experimental workflow for assessing receptor cross-reactivity.
Caption: Logical relationship of this compound's selectivity for the human NK1 receptor.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., human NK1 receptor in COS-7 or CHO cells).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competing ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphatidylinositol Hydrolysis Functional Assay
This assay measures the ability of a compound to antagonize the Gq-coupled signaling of the NK1 receptor, which involves the hydrolysis of phosphatidylinositol.[2]
1. Cell Preparation and Labeling:
-
Plate cells permanently expressing the human NK1 receptor (e.g., CHO cells) in 24-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol in an inositol-free medium overnight. This incorporates the radiolabel into the membrane phosphoinositides.
2. Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound) in a buffer containing LiCl (to inhibit inositol monophosphatase and allow the accumulation of inositol phosphates).
-
Stimulate the cells with a fixed concentration of the agonist (e.g., Substance P).
-
Terminate the reaction by adding a cold acidic solution (e.g., trichloroacetic acid).
3. Measurement of Inositol Phosphates:
-
Separate the total inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
4. Data Analysis:
-
Plot the amount of accumulated inositol phosphates against the concentration of the antagonist.
-
Determine the IC50 value for the antagonist.
-
To determine the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of different fixed concentrations of the antagonist. A pA2 value can then be calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. A slope of the Schild regression close to 1 is indicative of competitive antagonism.[2]
Conclusion
The available experimental evidence strongly supports the classification of this compound as a highly selective and potent competitive antagonist of the human tachykinin NK1 receptor. Its cross-reactivity with other tachykinin receptor subtypes and other tested receptor systems is minimal at concentrations where it potently blocks the NK1 receptor. This high degree of selectivity makes this compound a valuable tool for studying the physiological and pathological roles of the NK1 receptor and a promising lead compound for the development of targeted therapeutics. Further broad-panel screening, for instance using commercially available safety screening panels, would be beneficial to definitively confirm its lack of interaction with a wider array of potential off-targets.
References
Reproducibility of FK888's Effects: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the published data on FK888, a selective antagonist of the tachykinin NK1 receptor, to assess the reproducibility of its pharmacological effects.
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, NK1 receptor antagonists like this compound have been investigated for their therapeutic potential in a range of conditions. This guide synthesizes quantitative data from multiple studies to evaluate the consistency of this compound's effects and provides detailed experimental protocols for key assays.
Quantitative Comparison of this compound's Pharmacological Activity
To assess the reproducibility of this compound's effects, we have compiled quantitative data from several key studies into the following tables. These tables summarize the binding affinity and functional potency of this compound in various in vitro and in vivo models.
In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| Ki (nM) | Guinea-pig lung membranes | 0.69 ± 0.13 | [1] |
| Ki (μM) | Rat brain cortical synaptic membranes | 0.45 ± 0.17 | [1] |
| pA2 | Guinea-pig isolated ileum (Substance P-induced contraction) | 9.29 (8.60-9.98) | [1] |
| pA2 | Chinese hamster ovary cells expressing human NK1 receptor (Substance P-induced phosphatidylinositol hydrolysis) | 8.9 | [2] |
| IC50 (nM) | Isolated guinea pig trachea (Substance P-induced contraction) | 32 | [3] |
Analysis of In Vitro Data:
The reported in vitro data for this compound demonstrates a high degree of consistency in its potent and selective antagonism of the NK1 receptor, particularly in guinea pig tissues and human cell lines. The Ki value of 0.69 nM in guinea pig lung membranes and the pA2 value of 9.29 in guinea pig ileum highlight its high affinity and potency.[1] A study using Chinese hamster ovary cells expressing the human NK1 receptor also reported a comparable pA2 value of 8.9, suggesting similar potency at the human receptor.[2] Notably, the affinity of this compound for the rat NK1 receptor is significantly lower, with a Ki value in the micromolar range, indicating a species-specific difference.[1] The IC50 value of 32 nM for inhibiting Substance P-induced contraction in guinea pig trachea further supports its antagonistic activity.[3]
In Vivo Efficacy of this compound
| Parameter | Model | Route of Administration | Value (ID50, μmol/kg) | Reference |
| ID50 | Substance P-induced plasma exudation in guinea pig lower trachea | Intravenous | 0.1 | [4] |
| ID50 | Substance P-induced plasma exudation in guinea pig main bronchi | Intravenous | 0.1 | [4] |
Analysis of In Vivo Data:
In vivo studies in guinea pigs consistently demonstrate the ability of this compound to inhibit Substance P-induced effects. The low ID50 values of 0.1 μmol/kg for inhibiting plasma exudation in both the lower trachea and main bronchi underscore its high in vivo potency.[4] These findings align with the in vitro data, confirming that this compound is an effective NK1 receptor antagonist in a whole-animal setting.
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments cited are provided below.
NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing NK1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand: Substance P (for non-specific binding)
-
Test Compound: this compound at various concentrations
-
96-well microplates
-
Glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of test compound (this compound) at various concentrations.
-
50 µL of [³H]-Substance P at a fixed concentration.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Substance P-Induced Contraction in Isolated Guinea Pig Ileum
This protocol describes an organ bath experiment to assess the functional antagonism of this compound on Substance P-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum segment
-
Krebs-Henseleit solution (gassed with 95% O₂ and 5% CO₂)
-
Organ bath with an isometric force transducer
-
Substance P
-
This compound
-
Atropine and indomethacin (to block cholinergic and prostaglandin-mediated effects)
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂. The tissue is allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissue is pre-incubated with various concentrations of this compound for a specified period.
-
Agonist Challenge: A cumulative concentration-response curve to Substance P is generated in the absence and presence of different concentrations of this compound.
-
Data Recording: The contractile responses are recorded isometrically.
-
Data Analysis: The pA2 value, a measure of antagonist potency, is calculated using a Schild plot analysis. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Effects of two novel tachykinin antagonists, FK224 and this compound, on neurogenic airway plasma exudation, bronchoconstriction and systemic hypotension in guinea-pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FK888 and L-732,138 in Substance P Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied non-peptide antagonists of the Substance P (SP) neurokinin-1 receptor (NK-1R), FK888 and L-732,138. By examining their performance based on available experimental data, this document aims to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Substance P and its Antagonists
Substance P is a neuropeptide that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the NK-1 receptor, a G protein-coupled receptor (GPCR).[1] The development of potent and selective NK-1R antagonists has been a significant focus of research for therapeutic applications. This compound and L-732,138 are two such antagonists that have been instrumental in elucidating the role of the SP/NK-1R system.
Mechanism of Action
Both this compound and L-732,138 are competitive antagonists of the NK-1 receptor.[2][3] They bind to the receptor and block the binding of Substance P, thereby inhibiting its downstream signaling pathways.[2][3] The primary signaling cascade initiated by SP binding to the NK-1R involves the activation of the Gq alpha subunit of its associated G-protein, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[4]
Quantitative Performance Data
Table 1: In Vitro Potency of this compound and L-732,138
| Compound | Assay Type | Species/Cell Line | Potency (IC50/Ki) | Reference |
| This compound | [3H]-SP Binding Assay | Guinea-pig lung membranes | Ki = 0.69 ± 0.13 nM | [2] |
| [3H]-SP Binding Assay | Rat brain cortical synaptic membranes | Ki = 0.45 ± 0.17 µM | [2] | |
| Inhibition of SP-induced contraction | Guinea-pig isolated ileum | pA2 = 9.29 | [2] | |
| L-732,138 | 125I-SP Binding Assay | Human NK-1 receptor in CHO cells | IC50 = 2.3 nM | [3] |
| Antiproliferative Assay | Human SW-403 colon carcinoma cells | IC50 = 75.28 µM | [3] | |
| Antiproliferative Assay | 23132-87 gastric carcinoma cell line | IC50 = 76.8 µM | [3] |
Table 2: Receptor and Species Selectivity
| Compound | Selectivity Profile | Reference |
| This compound | Over 10,000-fold more selective for NK-1 than NK-2 and NK-3 receptors. | [2] |
| 320-fold higher affinity for human NK-1 receptor than rat NK-1 receptor. | [5] | |
| L-732,138 | Over 1,000-fold more potent at human NK-1 receptors than human NK-2 and NK-3 receptors. | [6] |
| Approximately 200-fold more potent at human NK-1 receptors than rat NK-1 receptors. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NK-1 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the NK-1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor like bacitracin).
-
A fixed concentration of radiolabeled Substance P (e.g., [3H]-SP or [125I]-SP).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or L-732,138).
-
Membrane preparation.
-
-
For total binding, no unlabeled compound is added. For non-specific binding, a high concentration of unlabeled Substance P is added.
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to block Substance P-induced activation of the Gq signaling pathway.
1. Cell Culture and Labeling:
-
Cells expressing the NK-1 receptor are cultured in appropriate media.
-
The cells are incubated overnight with myo-[3H]inositol to label the membrane phosphoinositides.
2. Assay Procedure:
-
The labeled cells are washed and then pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
The cells are then incubated with varying concentrations of the antagonist (this compound or L-732,138) for a specific period.
-
Substance P is then added to stimulate the cells.
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
3. Quantification of Inositol Phosphates:
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by scintillation counting.
4. Data Analysis:
-
The amount of inositol phosphate accumulation is plotted against the concentration of Substance P in the presence and absence of the antagonist.
-
The potency of the antagonist is determined by its ability to shift the concentration-response curve of Substance P to the right.
Visualizations
Substance P / NK-1 Receptor Signaling Pathway
Caption: Substance P signaling pathway and points of inhibition.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and L-732,138 are potent and selective antagonists of the NK-1 receptor, with high affinity for the human receptor subtype. The choice between these two compounds may depend on the specific experimental context, such as the species being studied and the desired in vitro or in vivo effects. While the available data provides a strong basis for their use in research, the lack of direct comparative studies under identical conditions highlights an area for future investigation to provide a more definitive comparison of their performance. Researchers are encouraged to carefully consider the experimental details provided in the cited literature when designing their studies.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of NK1 Receptor Antagonists: FK888 and CP-99,994
In the landscape of neurokinin-1 (NK1) receptor antagonists, FK888 and CP-99,994 have emerged as significant tools for researchers exploring the role of Substance P and the tachykinin system in various physiological and pathological processes. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Key Quantitative Data
| Parameter | This compound | CP-99,994 | Species/Tissue |
| Binding Affinity (Ki) | 0.69 nM[1] | High Affinity (qualitative)[2] | Human NK1 Receptor |
| 0.45 µM[3] | - | Rat Brain Cortical Synaptic Membranes | |
| Functional Antagonism (pA2) | 9.29[3] | 10.2 (vs. Substance P)[4] | Guinea Pig Ileum (vs. Substance P) |
| 8.9[5] | 11.9 (vs. Septide)[4] | CHO cells expressing human NK1 receptor (vs. Substance P) | |
| In Vitro Potency (IC50) | 32 nM[1] | - | Substance P-induced contraction of isolated guinea pig trachea |
| Selectivity | >10,000-fold for NK1 over NK2 and NK3[3] | Selective for NK1 over NK2, NK3, opioid, and 5-HT receptors[6] | Various (see references) |
Mechanism of Action: Targeting the NK1 Receptor
Both this compound and CP-99,994 exert their effects by acting as competitive antagonists at the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, these antagonists inhibit the downstream signaling cascades associated with NK1 receptor activation.
In Vitro and In Vivo Performance
This compound
This compound is a potent and selective dipeptide NK1 receptor antagonist.[3] In vitro studies have demonstrated its high affinity for the human NK1 receptor with a Ki value of 0.69 nM.[1] It exhibits significant selectivity, being over 10,000 times more selective for the NK1 receptor compared to NK2 and NK3 receptors.[3] Functionally, this compound competitively inhibits Substance P-induced contractions in isolated guinea pig ileum with a pA2 value of 9.29.[3] In vivo, this compound has been shown to inhibit Substance P-induced airway edema in guinea pigs after both intravenous and oral administration.[3] A notable characteristic of this compound is its species selectivity, displaying a 320-fold higher affinity for the human NK1 receptor over the rat NK1 receptor.[5]
CP-99,994
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize NK1 receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor and isolate the membrane fraction through centrifugation.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound (this compound or CP-99,994).[10]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.[10]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]
Schild Analysis for Functional Antagonism
This method is used to determine the dissociation constant (Kb) and the nature of the antagonism (e.g., competitive) of a compound in a functional assay.
Protocol Outline:
-
Tissue Preparation: Prepare an isolated tissue preparation that responds to Substance P, such as the guinea pig ileum.[3]
-
Concentration-Response Curves: Generate a cumulative concentration-response curve for Substance P in the absence of the antagonist.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (this compound or CP-99,994) for a predetermined period to allow for equilibrium to be reached.
-
Second Concentration-Response Curve: In the continued presence of the antagonist, generate a second concentration-response curve for Substance P.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.[12]
Concluding Remarks
Both this compound and CP-99,994 are valuable pharmacological tools for investigating the NK1 receptor. This compound stands out for its well-characterized high affinity and selectivity, particularly for the human NK1 receptor, and its demonstrated in vivo activity in preclinical models. CP-99,994, while also a potent and selective antagonist, has faced challenges with oral bioavailability that have limited its clinical development.
The choice between these two compounds will ultimately depend on the specific research question, the experimental model (with particular attention to species differences), and the desired route of administration. The data and protocols provided in this guide aim to facilitate an informed decision-making process for researchers in the field of tachykinin pharmacology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Unveiling the Potency of NK1 Antagonists: Is FK888 the Apex Predator?
A Comparative Guide for Researchers and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and emesis. Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. Among the numerous compounds synthesized and evaluated, FK888 has emerged as a notably potent antagonist. This guide provides an objective comparison of this compound's potency against other prominent NK1 receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Potency of NK1 Receptor Antagonists
To objectively assess the potency of this compound relative to other NK1 antagonists, we have compiled their binding affinities, represented by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), for the human NK1 receptor. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity and, therefore, greater potency.
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound | 0.69 | - | [1] |
| Aprepitant | 0.1 | - | [2] |
| Casopitant | - | 0.16 (ferret) | [3] |
| Fosaprepitant | Prodrug of Aprepitant | - | [4] |
| Maropitant | - | - | [5] |
| Netupitant | 1.0 | - | [2] |
| Rolapitant | 0.66 | - | [6] |
| Serlopitant | - | 0.06 | [7] |
| Vofopitant | - | - | [8] |
| Elinzanetant | - | - | [9] |
| Orvepitant | - | - | [10] |
| Tradipitant | - | - | [11] |
Note: Data is for the human NK1 receptor unless otherwise specified. A direct comparison is best made using Kᵢ values obtained under similar experimental conditions. The potency of some compounds is not consistently reported as a Kᵢ value in the available literature. Fosaprepitant is a prodrug that is rapidly converted to aprepitant in the body.
Based on the available data, while this compound is a highly potent NK1 antagonist with a sub-nanomolar Kᵢ value of 0.69 nM[1], it does not appear to be the most potent antagonist. Compounds such as Aprepitant (Kᵢ = 0.1 nM) and Serlopitant (IC₅₀ = 0.06 nM) exhibit even higher binding affinities[2][7]. Rolapitant demonstrates a comparable potency to this compound with a Kᵢ of 0.66 nM[6]. It is important to note that direct comparisons of potency can be influenced by the specific assay conditions and the cell types used in the experiments.
Experimental Protocols
The determination of binding affinity for NK1 receptor antagonists is crucial for their pharmacological characterization. A standard and widely accepted method is the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for NK1 Receptor Antagonists
This protocol outlines the procedure to determine the binding affinity of a test compound for the human NK1 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist.
-
Test Compounds: A series of dilutions of the antagonist being tested (e.g., this compound).
-
Unlabeled Ligand: A high concentration of unlabeled Substance P for determining non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and a source of divalent cations (e.g., MgCl₂).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate the filtration process.
-
Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reaction mixtures:
-
Total Binding: Radioligand + Cell Membranes + Assay Buffer.
-
Non-specific Binding: Radioligand + Cell Membranes + High concentration of unlabeled Substance P.
-
Competitive Binding: Radioligand + Cell Membranes + Serial dilutions of the test antagonist.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This step separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action of NK1 antagonists and the experimental procedures used to characterize them, the following diagrams have been generated using the DOT language.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins[12]. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of a downstream signaling cascade.
Experimental Workflow: Determining NK1 Antagonist Potency
The following diagram illustrates a typical workflow for determining the potency (IC₅₀ and Kᵢ) of an NK1 receptor antagonist using a competitive radioligand binding assay.
Conclusion
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of tradipitant, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FK888: A Comparative Analysis Against Newer Generation Neurokinin-1 Receptor Antagonists
For Immediate Release
This guide provides a comprehensive benchmark of the selective, high-affinity neurokinin-1 (NK1) receptor antagonist, FK888, against a panel of newer generation antagonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of antagonist performance, supported by experimental data and detailed methodologies, to inform future research and development in therapeutic areas targeting the NK1 receptor.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P (SP), are key players in a multitude of physiological and pathological processes.[1] These include pain transmission, inflammation, emesis, and mood regulation.[2] Consequently, the development of NK1 receptor antagonists has been a significant focus for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and potentially for pain and psychiatric disorders.
This compound is a potent and selective peptide-based NK1 receptor antagonist that has been instrumental in preclinical research. However, the therapeutic landscape has evolved with the advent of non-peptide, orally bioavailable antagonists, several of which have gained clinical approval. This guide aims to provide a comparative framework for evaluating this compound alongside these newer agents, including aprepitant, fosaprepitant (the intravenous prodrug of aprepitant), netupitant, rolapitant, casopitant, and the potent preclinical candidate T-2328.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and selected newer generation NK1 receptor antagonists for the human NK1 receptor. It is important to note that these values are compiled from various sources and experimental conditions may differ. Direct head-to-head comparative studies are limited, and therefore, these data should be interpreted with caution.
| Antagonist | Type | Human NK1 Receptor Ki (nM) | Human NK1 Receptor IC50 (nM) | Reference(s) |
| This compound | Peptide | 0.45 - 0.69 | ~32 (guinea pig trachea) | [3] |
| Aprepitant | Non-peptide | 0.1 - 0.2 | 0.5 - 1.0 | [4][5] |
| Netupitant | Non-peptide | ~1.0 | - | [3] |
| Rolapitant | Non-peptide | 0.66 | - | [6] |
| Casopitant | Non-peptide | 0.16 (ferret) | - | [3] |
| T-2328 | Non-peptide | 0.08 | - | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for benchmarking, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
Independent Validation of FK888 Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of FK888, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist, with other relevant compounds. The information is intended to support research and development efforts in fields such as neuroscience, pharmacology, and drug discovery.
Executive Summary
This compound is a high-affinity, competitive antagonist of the human NK1 receptor, a key player in pain transmission, inflammation, and emesis. While equilibrium binding data, such as the inhibition constant (Kᵢ), are available, a comprehensive, independently validated kinetic profile detailing the association (kₒₙ) and dissociation (kₒff) rates remains to be fully elucidated in comparative studies. This guide synthesizes the available data on this compound's binding characteristics and presents it alongside information for other notable NK1 receptor antagonists to offer a comparative perspective. A deeper understanding of the binding kinetics is crucial, as these parameters can significantly influence a drug's in vivo efficacy, duration of action, and overall pharmacological profile.
Comparative Analysis of Binding Parameters
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Antagonist Potency (pA₂) | Notes |
| This compound | Human NK1 Receptor | 0.69 nM[1] | 8.9[2], 9.29 | Potent and selective competitive antagonist.[2] |
| Aprepitant | Human NK1 Receptor | ~0.1 - 0.9 nM | - | FDA-approved for chemotherapy-induced nausea and vomiting. |
| CP-99,994 | NK1 Receptor | - | - | A selective NK1 receptor antagonist. |
| Netupitant | Human NK1 Receptor | 1.0 nM | - | High-affinity antagonist with a long half-life. |
| Rolapitant | Human NK1 Receptor | 0.66 nM | - | Approved for prevention of delayed chemotherapy-induced nausea and vomiting. |
Note: The binding affinity values are compiled from various sources and may have been determined using different experimental methodologies. Direct comparison should be made with caution. The absence of kₒₙ and kₒff values for this compound in the current literature highlights a significant data gap.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to study it, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for determining binding kinetics.
The above diagram illustrates the canonical signaling cascade initiated by the binding of Substance P to the NK1 receptor. This G-protein coupled receptor activates Phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C, culminating in various cellular responses. This compound, as a competitive antagonist, blocks the initial binding of Substance P, thereby inhibiting this entire downstream pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FK888
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of FK888, a neurokinin NK1 receptor antagonist, to maintain a safe laboratory environment and ensure regulatory compliance. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is a solid powder and should be handled in a manner that minimizes dust generation. Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn at all times.
Step-by-Step Disposal Protocol
This compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste containers.[1][2][3] The following procedure outlines the necessary steps for its safe disposal.
1. Waste Identification and Classification:
-
All this compound waste, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and any spill cleanup materials, must be classified as hazardous chemical waste.[1][4]
2. Waste Segregation:
-
Do not mix this compound waste with other types of waste, such as biological, radioactive, or non-hazardous materials.[1][5]
-
It is also essential to segregate incompatible chemical wastes to prevent dangerous reactions.[4][5] this compound waste should be stored separately from strong acids, bases, and oxidizers.
3. Container Selection and Labeling:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be made of a material compatible with the chemical. For solid powder, a securely sealed plastic or glass container is appropriate.
-
Contaminated Labware: Dispose of items such as gloves, wipes, and disposable labware that are contaminated with this compound in a designated solid hazardous waste container.[4]
-
Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste unless triple-rinsed with a suitable solvent.[1][4] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[1][4]
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.[6]
-
Ensure the storage area has secondary containment to control any potential spills.[1][4]
5. Arranging for Disposal:
-
Once the waste container is full or when the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Do not exceed the maximum allowable accumulation time for hazardous waste as per your institution's policies and local regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₆H₃₆N₄O₄[7][8][9] |
| Molecular Weight | 588.7 g/mol [7] |
| Appearance | Solid powder[8] |
| Storage Temperature | -20°C for long-term storage[8][10] |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling solid hazardous chemical waste in a laboratory setting. No specific experimental protocols for the degradation or neutralization of this compound are recommended for on-site disposal due to the potential for hazardous byproducts. The recommended protocol is stabilization and disposal via a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. FK 888 | C36H36N4O4 | CID 107967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. echemi.com [echemi.com]
- 10. FK 888 | 138449-07-7 [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling FK888
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling of FK888, a potent neurokinin-1 (NK-1) receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes established protocols for handling analogous hazardous compounds and neurokinin-1 receptor antagonists to ensure the safety of all personnel. Adherence to these procedures is mandatory to minimize exposure risk and ensure compliant disposal.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table outlines the minimum recommended PPE.
| Protection Type | Equipment | Purpose |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. Double-gloving is recommended, especially when handling stock solutions or during procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Certified fume hood | Recommended when weighing the solid compound or preparing solutions to prevent inhalation of dust or aerosols. Not generally required for handling small quantities in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe operational workflow, from preparation to post-experiment cleanup, the following procedural steps must be followed.
-
Preparation:
-
Conduct a comprehensive risk assessment for the planned experiment.
-
Don all required PPE as specified in the table above.
-
Prepare a designated work area within a certified chemical fume hood.
-
-
Handling:
-
When weighing the solid form of this compound, use a microbalance inside the fume hood to minimize inhalation risk.
-
Prepare all solutions within the fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Prohibition: Do not dispose of this compound or contaminated materials in the standard trash or down the drain.
-
Storage and Collection: Store sealed waste containers in a designated, secure area for chemical waste, segregated from incompatible materials. Arrange for collection by an approved hazardous waste management service for incineration.[1][2]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to accidental spills or exposure is crucial.
In Case of a Spill:
-
Alert: Immediately alert others in the vicinity.
-
Assess: Evaluate the extent of the spill. For large spills, evacuate the area and contact the institutional safety office.
-
PPE: If the spill is small and manageable, don any additional necessary PPE, such as double gloves or a respirator if not already in use.
-
Contain: Cover the spill with an absorbent material, working from the outside in.
-
Clean: Clean the area with an appropriate deactivating agent or soap and water.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste container for proper disposal.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to an area with fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound involved.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
